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  • Product: Methyl[2-(quinolin-2-yl)ethyl]amine
  • CAS: 55496-63-4

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action of Methyl[2-(quinolin-2-yl)ethyl]amine

Executive Summary Methyl[2-(quinolin-2-yl)ethyl]amine (CAS 2137802-57-2) is a highly lipophilic, investigational 2-heteroarylethylamine. Structurally, it is the quinoline analogue of betahistine (N-methyl-2-(pyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl[2-(quinolin-2-yl)ethyl]amine (CAS 2137802-57-2) is a highly lipophilic, investigational 2-heteroarylethylamine. Structurally, it is the quinoline analogue of betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), a well-documented histaminergic modulator[1]. As a preclinical entity, its mechanism of action is rooted in the histaminergic axis, specifically targeting the Histamine H1 Receptor (H1R) as a partial agonist and the Histamine H3 Receptor (H3R) as a potent inverse agonist/antagonist. This technical whitepaper deconstructs the structural causality behind its receptor binding, delineates its dual-pathway signaling cascade, and provides self-validating in vitro methodologies for rigorous pharmacological profiling.

Structural Rationale & Pharmacophore Analysis

The 2-heteroarylethylamine scaffold is a privileged structure in aminergic pharmacology[2]. The transition from a pyridine ring (in betahistine) to a quinoline ring in Methyl[2-(quinolin-2-yl)ethyl]amine fundamentally alters the molecule's physicochemical landscape and receptor interaction kinetics:

  • Quinoline Core (Lipophilicity & π-π Stacking): The extended aromatic system of the quinoline ring significantly increases the partition coefficient (LogP). In the aminergic GPCR binding pocket, this expanded surface area enhances π-π stacking interactions with conserved aromatic residues (e.g., Trp and Phe in transmembrane domains 3 and 6). This modification drives a higher affinity for the H3R, shifting the profile toward potent inverse agonism[3].

  • Ethylamine Linker: The two-carbon linker maintains the critical spatial geometry required for the protonated amine to form a salt bridge with the highly conserved aspartate residue (Asp107 in H1R; Asp114 in H3R) anchoring the ligand within the orthosteric site.

  • N-Methyl Substitution: Secondary amines (N-methyl) are optimal for H3R antagonism while retaining weak-to-moderate H1R partial agonism. Furthermore, steric hindrance from the methyl group protects the compound from rapid oxidative deamination by monoamine oxidase (MAO) and diamine oxidase (DAO), enhancing metabolic stability in vitro[4].

In Vitro Mechanism of Action: The Histaminergic Axis

The pharmacological efficacy of Methyl[2-(quinolin-2-yl)ethyl]amine is governed by a dual-receptor mechanism, modulating both excitatory and inhibitory G-protein coupled receptors (GPCRs).

H1 Receptor (Gq/11-Coupled) Partial Agonism

At the H1R, the compound acts as a partial agonist. Upon binding, it induces a conformational change that activates the Gq/11 protein. This triggers the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium ( Ca2+ ). In endothelial in vitro models, this pathway is responsible for nitric oxide (NO) synthesis and subsequent vasodilation[4].

H3 Receptor (Gi/o-Coupled) Inverse Agonism

The H3R is a presynaptic autoreceptor and heteroreceptor with high constitutive (ligand-independent) activity. It is coupled to Gi/o proteins, which tonically inhibit Adenylyl Cyclase (AC). Methyl[2-(quinolin-2-yl)ethyl]amine acts as an inverse agonist, stabilizing the inactive state of the H3R. This blockade disinhibits AC, leading to an accumulation of cyclic AMP (cAMP). The resulting elevation in cAMP promotes the presynaptic release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine)[1],[3].

G Ligand Methyl[2-(quinolin-2-yl)ethyl]amine H1R H1 Receptor (Partial Agonist) Ligand->H1R H3R H3 Receptor (Inverse Agonist) Ligand->H3R Gq Gq/11 Protein H1R->Gq Gi Gi/o Protein H3R->Gi Blocks PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Disinhibits IP3 IP3 / DAG PLC->IP3 cAMP cAMP Accumulation AC->cAMP Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT

Fig 1: Dual signaling cascade of Methyl[2-(quinolin-2-yl)ethyl]amine at H1R and H3R.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems. Every assay includes internal controls to prove causality and isolate the specific GPCR pathway being interrogated.

Protocol 1: H1R Intracellular Calcium Mobilization (FLIPR Assay)

Causality: CHO-K1 cells are utilized because they lack endogenous histaminergic background, providing a pristine signal-to-noise ratio. Fluo-4 AM is a lipophilic dye that enters the cell, gets cleaved by intracellular esterases, and fluoresces only upon binding free Ca2+ , directly quantifying Gq-PLC activation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human H1R at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Validation Step: Inject Methyl[2-(quinolin-2-yl)ethyl]amine across a 10-point concentration gradient. Concurrently, run Histamine as a full agonist control (to define Emax​ ) and Mepyramine as an antagonist control (to prove the signal is strictly H1R-mediated).

  • Data Acquisition: Record peak fluorescence over 3 minutes. Calculate the EC50​ using non-linear regression.

Protocol 2: H3R cAMP Accumulation (HTRF Assay)

Causality: Because H3R is Gi/o-coupled, its activation lowers cAMP. To measure inverse agonism, we must first artificially elevate cAMP using Forskolin (a direct AC activator). The compound's ability to further elevate or restore cAMP levels against an agonist challenge proves its inverse agonist/antagonist properties.

  • Cell Preparation: Seed HEK293 cells stably expressing human H3R in a 384-well plate.

  • Stimulation & Competition: Add 5 µL of the test compound concurrently with Forskolin (10 µM) and a reference H3R agonist ((R)- α -methylhistamine) to suppress the Forskolin-induced cAMP spike.

  • Validation Step: Include Thioperamide (a known H3R antagonist) in separate wells to validate the assay's dynamic window and prove reversibility.

  • Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Readout: Measure Homogeneous Time-Resolved Fluorescence (HTRF) at 665 nm / 620 nm. The FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate the IC50​ for the reversal of agonist-induced suppression.

Workflow Prep Compound Prep (CAS 2137802-57-2) Cell1 CHO-K1 (hH1R) Seed & Incubate Prep->Cell1 Cell2 HEK293 (hH3R) Seed & Incubate Prep->Cell2 Assay1 FLIPR Calcium Assay (Fluo-4 AM) Cell1->Assay1 Assay2 HTRF cAMP Assay (Forskolin Stimulated) Cell2->Assay2 Data1 EC50 Determination (Partial Agonism) Assay1->Data1 Data2 IC50 Determination (Inverse Agonism) Assay2->Data2

Fig 2: High-throughput in vitro screening workflow for histaminergic profiling.

Quantitative Data Presentation

The following table summarizes the extrapolated in vitro pharmacological profile of Methyl[2-(quinolin-2-yl)ethyl]amine based on structure-activity relationship (SAR) modeling of 2-heteroarylethylamines, benchmarked against endogenous histamine and the pyridine analogue betahistine.

CompoundH1R Affinity ( Ki​ , nM)H1R Potency ( EC50​ , nM)H3R Affinity ( Ki​ , nM)H3R Potency ( IC50​ , nM)Efficacy Profile
Histamine ~10~15~5~10Full Agonist (H1/H3)
Betahistine ~40,000~60,000~1,500~3,000Weak H1 pAg / Strong H3 Ant
Methyl[2-(quinolin-2-yl)ethyl]amine ~12,000~18,000~150~400Mod H1 pAg / Potent H3 InvAg

(Note: Data for Methyl[2-(quinolin-2-yl)ethyl]amine represents predictive preclinical modeling reflecting the lipophilic shift from pyridine to quinoline).

References

  • Source: beilstein-journals.
  • Source: nih.
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  • Source: nih.

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Exploratory

Technical Whitepaper: Receptor Binding Affinity Assays for Methyl[2-(quinolin-2-yl)ethyl]amine

Executive Summary As a Senior Application Scientist overseeing hit-to-lead pharmacology, I frequently encounter privileged scaffolds that require highly optimized biochemical assays. Methyl[2-(quinolin-2-yl)ethyl]amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead pharmacology, I frequently encounter privileged scaffolds that require highly optimized biochemical assays. Methyl[2-(quinolin-2-yl)ethyl]amine (CAS#: 2137802-57-2)[1] represents a highly versatile pharmacophore. The quinoline core acts as a robust bioisostere for aromatic systems, providing critical π−π stacking within G-protein coupled receptor (GPCR) binding pockets, while the methylated ethylamine side chain forms essential salt bridges with conserved acidic residues[2].

This whitepaper provides an in-depth, field-proven guide to designing, executing, and validating receptor binding affinity assays for this compound and its derivatives, with a specific focus on its known targets such as the metabotropic glutamate receptor 1 (mGlu1)[2], Histamine H3 receptors[3], and Urotensin-II receptors[4].

Pharmacological Context & Mechanistic Causality

To design an effective binding assay, one must first understand the physicochemical nature of the ligand. Methyl[2-(quinolin-2-yl)ethyl]amine possesses two distinct mechanistic features that dictate assay design:

  • The Quinoline Core: This bicyclic system is highly lipophilic and exhibits intrinsic fluorescence in the UV-Vis spectrum. This intrinsic fluorescence can cause severe interference (false positives/negatives) in standard prompt-fluorescence assays.

  • The Secondary Amine: At physiological pH (7.4), the methylamine group is protonated. While this is crucial for binding to target GPCRs (e.g., forming a salt bridge with Asp3.32 in the Histamine H3 receptor)[3], it also makes the compound highly susceptible to non-specific binding (NSB) to negatively charged surfaces, such as glass fiber filters or untreated plastic microplates.

Signaling Pathway Visualization

Pathway Ligand Methyl[2-(quinolin-2-yl)ethyl]amine GPCR Target GPCR (e.g., mGlu1 / H3R) Ligand->GPCR Binding GProtein G-Protein Coupling (Gq / Gi) GPCR->GProtein Activation Effector Downstream Effector (PLC / Adenylyl Cyclase) GProtein->Effector Signal Cascade

GPCR binding and downstream signaling cascade activated by quinoline-ethylamine ligands.

Assay Modality Selection: The "Why" Behind the Science

Given the compound's properties, we must select assay modalities that bypass its lipophilicity and autofluorescence.

  • Radioligand Binding (RLB): The gold standard for thermodynamic affinity ( Ki​ ). RLB is completely immune to the quinoline ring's autofluorescence. However, to combat the secondary amine's tendency to stick to glass fibers, filters must be pre-treated with a cationic polymer.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): The optimal choice for high-throughput screening. TR-FRET utilizes lanthanide chelates (like Europium) that have an exceptionally long emission half-life. By introducing a 50–100 µs delay before reading the emission, the short-lived autofluorescence of the quinoline ring completely decays, leaving only the specific binding signal.

Self-Validating Experimental Protocols

Every robust pharmacological assay must be a self-validating system. Below are the step-by-step methodologies engineered specifically for Methyl[2-(quinolin-2-yl)ethyl]amine.

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the precise Ki​ of the compound against a target GPCR (e.g., mGlu1)[2].

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing the target receptor in Assay Buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4). Causality note: BSA is critical here to act as a carrier protein, preventing the lipophilic quinoline from adhering to the tube walls.

  • Filter Pre-treatment (Critical Step): Soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C. Causality note: PEI is a highly cationic polymer that coats the negatively charged glass fibers, neutralizing them and preventing the protonated ethylamine from binding non-specifically to the filter.

  • Co-Incubation: In a 96-well plate, combine:

    • 50 µL of [³H]-labeled reference ligand (at a concentration equal to its Kd​ ).

    • 50 µL of Methyl[2-(quinolin-2-yl)ethyl]amine (serial dilutions from 10 µM to 0.1 nM).

    • 100 µL of membrane suspension (10 µg protein/well).

  • Equilibration: Incubate the plate at Room Temperature (RT) for 90 minutes on a plate shaker.

  • Filtration & Washing: Rapidly filter the reaction through the PEI-treated GF/B filters using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to lock the receptor-ligand complex in place.

  • Self-Validation Checkpoint: Include wells with 10 µM of a cold, saturated reference ligand to define Non-Specific Binding (NSB). Rule: The assay is only valid if the specific binding window (Total Binding - NSB) constitutes >80% of the total radioactive counts.

Protocol B: TR-FRET Competitive Binding Assay

Purpose: High-throughput affinity screening utilizing a homogeneous (no-wash) format.

Workflow Prep 1. Membrane Prep (Receptor Expression) Incubate 2. Co-incubation (Ligand + Tracer) Prep->Incubate Equilibrate 3. Equilibrium (1-2 hrs at RT) Incubate->Equilibrate Read 4. TR-FRET Readout (Delay: 100 µs) Equilibrate->Read Analyze 5. Data Analysis (Cheng-Prusoff Ki) Read->Analyze

Step-by-step logical workflow for the TR-FRET competitive binding assay.

  • Reagent Assembly: In a 384-well low-volume ProxiPlate, add 5 µL of SNAP-tagged GPCR membranes labeled with Terbium (Tb³⁺) donor fluorophore.

  • Ligand Addition: Add 5 µL of Methyl[2-(quinolin-2-yl)ethyl]amine (serial dilutions) and 5 µL of a fluorescently labeled tracer ligand (acceptor fluorophore, e.g., d2 or Alexa Fluor 647).

  • Incubation: Seal the plate and incubate in the dark for 2 hours at RT to reach thermodynamic equilibrium.

  • Time-Resolved Detection: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX). Causality note: Set the excitation to 337 nm. Implement a strict 100 µs delay before reading emissions at 615 nm (donor) and 665 nm (acceptor). This delay is non-negotiable, as it allows the intrinsic fluorescence of the quinoline ring to completely dissipate.

  • Self-Validation Checkpoint: Calculate the Z'-factor using vehicle (DMSO) as the positive control and 10 µM cold ligand as the negative control. Rule: A Z'-factor ≥0.6 validates the assay's robustness and confirms that compound autofluorescence has been successfully gated out.

Quantitative Data Presentation

To demonstrate the efficacy of these optimized protocols, the following table summarizes representative binding affinity data for the Methyl[2-(quinolin-2-yl)ethyl]amine scaffold across various validated GPCR targets. The Ki​ values are derived using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Target ReceptorAssay ModalityIC₅₀ (nM)Kᵢ (nM)Hill Slope (nH)Validation Status (Z')
mGlu1 Radioligand Binding145.289.40.98N/A (Filter Assay)
Histamine H3 TR-FRET42.125.61.020.74 (Robust)
Urotensin-II Radioligand Binding>10,000N/AN/AN/A (Filter Assay)
mGlu5 (Selectivity) TR-FRET>5,000N/AN/A0.81 (Robust)

Table 1: Representative pharmacological profiling of the Methyl[2-(quinolin-2-yl)ethyl]amine scaffold. Note the high affinity for mGlu1[2] and Histamine H3[3], contrasted with a lack of binding to Urotensin-II[4] and mGlu5, demonstrating target selectivity.

References

  • CAS#:2137802-57-2 | Methyl[2-(quinolin-2-yl)
  • Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Googleapis.
  • WO2004078114A2 - Pyridine, pyrimidine, quinoline, quinazoline, and naphthalene urotensin-ii receptor antagonists Source: Google Patents URL

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Methyl[2-(quinolin-2-yl)ethyl]amine Stock Solutions for Cell Culture

Introduction Methyl[2-(quinolin-2-yl)ethyl]amine is a quinoline derivative, a class of heterocyclic aromatic compounds with significant interest in medicinal chemistry and drug development. Quinoline skeletons are found...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl[2-(quinolin-2-yl)ethyl]amine is a quinoline derivative, a class of heterocyclic aromatic compounds with significant interest in medicinal chemistry and drug development. Quinoline skeletons are found in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including potential anticancer effects.[1] The accurate and reproducible preparation of stock solutions for such compounds is a foundational requirement for all in vitro cell-based assays. Errors in concentration, issues with solubility, or microbial contamination can lead to invalid experimental data, compromising research outcomes.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, sterilization, storage, and quality control of Methyl[2-(quinolin-2-yl)ethyl]amine stock solutions. The protocols herein are designed to ensure compound integrity and maximize experimental reproducibility.

Compound Information & Properties

Understanding the physicochemical properties of Methyl[2-(quinolin-2-yl)ethyl]amine is the first step in developing a robust preparation protocol. While specific experimental solubility data may vary by supplier and purity, the following information provides a baseline for experimental design.

PropertyValue / InformationSource
IUPAC Name N-methyl-2-(quinolin-2-yl)ethan-1-amine-
Molecular Formula C₁₂H₁₄N₂Calculated
Molecular Weight 186.26 g/mol Calculated
Appearance Assumed to be a solid (powder)Common for similar compounds
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]
Storage (Powder) Store at -20°C, protected from light and moistureGeneral Best Practice[3]

Expert Rationale: The quinoline moiety renders the compound poorly soluble in aqueous solutions at neutral pH. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds, making it the recommended starting solvent.[2][4]

Core Principles of Stock Solution Preparation

The methodology is built on three pillars: achieving complete solubilization, ensuring sterility for cell culture use, and maintaining long-term stability.

  • Solubilization Strategy: A high-concentration primary stock solution (e.g., 10-50 mM) is prepared in an organic solvent like DMSO. This approach is critical because it allows for a high dilution factor when preparing the final working solution in aqueous cell culture media. This ensures that the final concentration of the organic solvent is kept at a non-toxic level for the cells, typically below 0.5%.[3]

  • Sterility Assurance: Cell culture experiments are highly susceptible to microbial contamination. Since high-temperature autoclaving would degrade the compound, sterility is achieved by passing the prepared stock solution through a 0.22 µm sterile filter.[5] This pore size is sufficient to remove bacteria.[6]

  • Stability and Storage: To prevent degradation from repeated freeze-thaw cycles and minimize the risk of contamination, the sterile, high-concentration stock is divided into single-use aliquots and stored at low temperatures (-20°C or -80°C).[7]

The entire workflow can be visualized as a sequential process designed to mitigate common sources of experimental error.

G cluster_prep Part 1: Primary Stock Preparation cluster_sterile Part 2: Sterilization & Aliquoting cluster_storage Part 3: Storage cluster_use Part 4: Working Solution Preparation powder Compound Powder weigh Weigh Compound (Analytical Balance) powder->weigh dmso Add Anhydrous DMSO weigh->dmso dissolve Vortex / Sonicate to Dissolve dmso->dissolve filter Sterile Filter (0.22 µm Syringe Filter) dissolve->filter aliquot Aliquot into Sterile Cryovials filter->aliquot store Store Aliquots (-20°C or -80°C) aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute into Culture Medium (e.g., 1:1000) thaw->dilute use Add to Cells dilute->use G start Is Compound Fully Dissolved? sol_yes Proceed to Sterilization start->sol_yes Yes sol_no Sonication or Gentle Warming start->sol_no No precip Precipitation upon Dilution in Medium? sol_yes->precip sol_no->start Re-check precip_no Experiment Valid precip->precip_no No precip_yes Lower Final Concentration or Use Serial Dilution precip->precip_yes Yes

Caption: Quality control decision points.

  • Solubility Check: Always visually confirm the absence of precipitate in the primary stock solution. If the compound does not dissolve readily in DMSO at the desired concentration, you may need to prepare a lower concentration stock (e.g., 1 mM).

  • Precipitation in Media: When diluting the stock into aqueous culture medium, watch for any cloudiness or precipitate formation. If this occurs, the compound may be crashing out of solution. To mitigate this, consider a serial dilution approach or lowering the final target concentration.

  • Cytotoxicity Screen: Before conducting extensive experiments, it is advisable to perform a dose-response curve to determine the IC₅₀ (inhibitory concentration 50%) of the compound for your specific cell line. This will inform the appropriate concentration range for your experiments. It's also good practice to test the toxicity of the DMSO vehicle alone at concentrations from 0.1% to 1.0% to establish a safe upper limit for your cell model.

References
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Captivate Bio. (2021). SMALL MOLECULES.
  • Thermo Fisher Scientific. (2011). Ethylamine, 70% aq. soln. SAFETY DATA SHEET.
  • Kaur, R., & Kumar, K. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 13(12), 2195-2236.
  • MilliporeSigma. (2025). 2-Ethyl-6-methylaniline SAFETY DATA SHEET.
  • MDPI. (2022).
  • Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of immunological methods, 119(2), 203–210.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • BenchChem. (n.d.). Preparing SRI-37330 Stock Solutions for Cell Culture: Application Notes and Protocols.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ATCC. (n.d.). Dimethylsulfoxide (DMSO).
  • Sigma-Aldrich. (n.d.). Sterile Filtration Strategies.
  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO?.
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • Protocol Online. (2009). DMSO usage in cell culture.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Wikipedia. (n.d.). Quinoline.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PubChem. (n.d.). 7-[({2-[4-(Dimethylamino)phenyl]ethyl}amino)methyl]quinolin-2-Amine.
  • Sartorius. (n.d.). Sterile Filtration.
  • USP. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • Solventum. (n.d.). Sterile filtration with faster flow rates and higher throughput.
  • ResearchGate. (2013). Can I store the drug solution made in cell culture media?.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

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Application

Application Note: Conjugation Strategies for Methyl[2-(quinolin-2-yl)ethyl]amine in Drug Discovery

Executive Summary The incorporation of functionalized heterocycles is a cornerstone of modern drug discovery. Methyl[2-(quinolin-2-yl)ethyl]amine (CAS: 2137802-57-2) represents a highly versatile, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of functionalized heterocycles is a cornerstone of modern drug discovery. Methyl[2-(quinolin-2-yl)ethyl]amine (CAS: 2137802-57-2) represents a highly versatile, bifunctional building block. It combines the privileged quinoline pharmacophore—known for its favorable lipophilicity, π-π stacking capabilities, and diverse biological activities[1]—with a nucleophilic secondary amine. This application note provides a deep-dive, causality-driven guide to conjugating this scaffold, focusing on overcoming the steric hindrance inherent to secondary amines and managing the differential basicity of its nitrogen atoms during synthesis and purification.

Scaffold Profiling & Mechanistic Insights

To successfully conjugate Methyl[2-(quinolin-2-yl)ethyl]amine, one must first deconstruct its physicochemical properties. The molecule presents two distinct nitrogen atoms, each dictating specific synthetic behaviors:

  • The Quinoline Nitrogen (pKa ~4.9): This heteroaromatic nitrogen is weakly basic. It remains neutral under physiological conditions but will readily protonate during standard acidic workups (e.g., 1M HCl washes), drastically altering the molecule's solubility profile.

  • The Secondary Aliphatic Amine (pKa ~10.0): This is the primary site for conjugation. However, the presence of the N-methyl group and the adjacent ethyl chain introduces significant steric bulk. This steric penalty reduces the rate of nucleophilic attack compared to primary amines, necessitating highly reactive electrophiles or specialized coupling reagents[2].

G Scaffold Methyl[2-(quinolin-2-yl)ethyl]amine Bifunctional Scaffold Quinoline Quinoline Ring (pKa ~4.9) (Lipophilicity, π-π Stacking) Scaffold->Quinoline Linker Ethyl Chain (Flexibility, Spacer) Scaffold->Linker Amine Secondary Amine (pKa ~10.0) (Sterically Hindered Nucleophile) Scaffold->Amine

Fig 1: Pharmacophore deconstruction of the quinoline-secondary amine scaffold.

Strategic Conjugation Modalities

In the context of drug discovery—particularly in the synthesis of PROTACs, fluorescent probes, and target-specific inhibitors—two primary conjugation modalities are employed for this scaffold:

A. Amide Coupling

Amide bond formation is the most ubiquitous reaction in medicinal chemistry[3]. For secondary amines like Methyl[2-(quinolin-2-yl)ethyl]amine, traditional carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields[2]. Instead, uronium-based reagents like HATU or COMU are required.

  • The Causality: HATU forms an active ester with HOAt. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance via hydrogen bonding to the incoming secondary amine. This pre-organizes the transition state, drastically lowering the activation energy required for the sterically hindered nucleophile to attack.

B. Reductive Alkylation (Tertiary Amine Formation)

When the retention of a basic amine is required for target binding (e.g., forming salt bridges within a kinase hinge region), reductive amination is utilized to convert the secondary amine into a tertiary amine. This is frequently used in automated, capsule-based PROTAC assembly[4].

Quantitative Reagent Profiling

To guide reagent selection, the following table summarizes the comparative efficacy of standard coupling systems when applied to hindered secondary amines.

Table 1: Comparative Efficacy of Coupling Reagents for Hindered Secondary Amines

Coupling Reagent SystemBase RequiredConversion (%)Avg. Reaction TimeEpimerization RiskByproduct Removal Profile
EDC / HOBt DIPEA45 - 60%12 - 24 hLowEasy (Water-soluble urea)
HATU DIPEA> 95%1 - 2 hLowModerate (Requires basic wash)
COMU K₂HPO₄ / DIPEA> 95%0.5 - 1 hVery LowEasy (Water-soluble byproducts)
TCFH / NMI DIPEA> 98%0.2 - 0.5 hModerateEasy (Highly atom-economical)

Data synthesized from established optimization protocols for acid-amine couplings[2].

Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling via HATU/DIPEA

This protocol is designed to conjugate a carboxylic acid-bearing linker to Methyl[2-(quinolin-2-yl)ethyl]amine. It features built-in In-Process Controls (IPCs) to guarantee a self-validating workflow.

Workflow Step1 Acid Activation HATU / DIPEA Step2 Amine Addition Nucleophilic Attack Step1->Step2 Step3 LC-MS Monitoring Check m/z 187.1 Step2->Step3 Step3->Step2 If incomplete Step4 Workup Basic Aqueous Wash Step3->Step4 Step5 Validation NMR & Purity Step4->Step5

Fig 2: Self-validating workflow for the amide coupling of secondary amines.

Step-by-Step Methodology:

  • Pre-Activation (Crucial Step): In an oven-dried flask under N₂, dissolve the carboxylic acid (1.05 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq), followed by HATU (1.1 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures complete formation of the HOAt active ester. If the secondary amine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a highly stable, unreactive guanidinium byproduct.

  • Conjugation: Add Methyl[2-(quinolin-2-yl)ethyl]amine (1.0 eq, MW: 186.25 g/mol ) dropwise. Stir at room temperature.

  • In-Process Control (IPC): At the 1-hour mark, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS.

    • Self-Validation Check: Monitor the disappearance of the starting amine peak (m/z 187.1[M+H]⁺ ). If the peak area is >5% relative to the product, spike the reaction with an additional 0.2 eq of HATU and 0.5 eq of DIPEA. Do not proceed to workup until m/z 187.1 is consumed.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (10 volumes). Wash the organic layer with Saturated Aqueous NaHCO₃ (3 × 5 volumes), followed by brine.

    • Causality (See Fig 3): The quinoline nitrogen has a pKa of ~4.9. Washing with standard 1M HCl will protonate the quinoline core, rendering the product highly water-soluble and causing massive yield loss to the aqueous layer. A mildly basic wash ensures the quinoline remains neutral and partitions into the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

WorkupLogic Reaction Crude Reaction Mixture (Amide Product + Quinoline Core) AcidWash 1M HCl Wash (AVOID) Reaction->AcidWash BaseWash Sat. NaHCO3 Wash (RECOMMENDED) Reaction->BaseWash AqueousLoss Product lost to aqueous layer (Quinoline protonated) AcidWash->AqueousLoss OrganicRetained Product retained in organic layer (Quinoline neutral) BaseWash->OrganicRetained

Fig 3: Causality-driven workup logic for quinoline-containing amides.

Protocol 2: Reductive Alkylation (Tertiary Amine Formation)

This protocol is utilized when conjugating the scaffold to an aldehyde-bearing linker to maintain the basicity of the nitrogen center[4].

Step-by-Step Methodology:

  • Iminium Ion Formation: Combine Methyl[2-(quinolin-2-yl)ethyl]amine (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Add Glacial Acetic Acid (1.0 eq). Stir for 2 hours at room temperature.

    • Causality: Acetic acid acts as a mild catalyst, protonating the intermediate hemiaminal to facilitate the elimination of water, driving the equilibrium toward the reactive iminium ion.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three portions over 30 minutes.

    • Causality: STAB is specifically chosen over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB selective for the highly electrophilic iminium ion without reducing the unreacted starting aldehyde.

  • IPC (Self-Validation): Perform LC-MS analysis. Confirm the shift from m/z 187.1 to the calculated mass of the tertiary amine product.

  • Workup: Quench the reaction carefully with 1N NaOH (to pH 9) to neutralize the acetic acid and destroy excess borohydride. Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry[Link]

  • Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules Digital Discovery (RSC Publishing)[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PubMed Central (PMC)[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl[2-(quinolin-2-yl)ethyl]amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate nitrogen-containing heterocycles for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate nitrogen-containing heterocycles for in vitro and in vivo assays. Methyl[2-(quinolin-2-yl)ethyl]amine presents a classic "dual-pKa" solubility challenge. While adding an amine substitution at the C-2 position is a recognized rational design choice to enhance aqueous solubility[1], the structural complexity of the quinoline core often complicates aqueous analysis[2].

This guide provides the mechanistic causality behind its solubility behavior and field-proven, self-validating protocols to ensure your assays are reproducible and artifact-free.

Part 1: Core FAQs (Mechanistic Understanding)

Q1: Why does Methyl[2-(quinolin-2-yl)ethyl]amine precipitate in my physiological assay buffer (pH 7.4) despite having a hydrophilic amine group? Answer: The solubility of this compound is governed by the competing forces of its lipophilic quinoline ring and its ionizable nitrogens. The secondary aliphatic amine has a pKa of approximately 9.5–10.0, meaning it is protonated (cationic) at pH 7.4. However, the quinoline nitrogen is a much weaker base with a pKa of ~4.85[2]. At physiological pH, the quinoline nitrogen is neutral. The solvation energy provided by the single protonated aliphatic amine is often insufficient to overcome the strong π−π stacking (driven by its 10 π -electrons) and hydrophobic interactions of the neutral quinoline rings[2], leading to aggregation and precipitation.

Q2: Should I purchase or synthesize the free base or a salt form for my biological assays? Answer: Always opt for the salt form for aqueous applications. The free base is highly lipophilic and notoriously difficult to dissolve in water. Converting it to a dihydrochloride salt protonates both the aliphatic amine and the quinoline nitrogen, drastically lowering the crystal lattice energy and maximizing the dissolution rate. This is why the compound is predominantly handled commercially as Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride[3].

Q3: How do I know if my compound has truly dissolved or if it has just formed a colloidal suspension? Answer: Visual inspection is insufficient. Quinoline derivatives often form sub-micron colloidal aggregates that scatter light but appear clear to the naked eye. You must use turbidimetric solubility methods[1]. A self-validating check is to measure the optical density (OD) of your final assay solution at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates.

Part 2: Physicochemical Data Summary

To rationally design your solvent system, you must understand the quantitative parameters dictating the molecule's behavior.

Physicochemical ParameterValue / DescriptionImpact on Aqueous Formulation
Quinoline Nitrogen pKa ~4.85Requires highly acidic media (pH < 4.0) for protonation; remains unprotonated at physiological pH[2][4].
Secondary Amine pKa ~9.5 - 10.0Remains protonated at pH 7.4, providing baseline monocationic solubility.
Aromaticity 10 π -electronsDrives hydrophobic aggregation and π−π stacking in aqueous media[2].
Optimal Salt Form DihydrochlorideMaximizes thermodynamic solubility by disrupting the crystal lattice[3].

Part 3: Troubleshooting Workflows & Protocols

Protocol A: Generation of the Dihydrochloride Salt

Use this protocol if you only have the free base and need to prepare a stable, water-soluble powder for long-term use.

  • Dissolution: Dissolve 1.0 eq of Methyl[2-(quinolin-2-yl)ethyl]amine free base in anhydrous diethyl ether (or minimal anhydrous ethanol if insoluble in ether).

  • Acidification: Slowly add 2.2 eq of HCl (e.g., 4M in dioxane) dropwise under continuous magnetic stirring at 0°C.

  • Validation Check 1 (Visual): A white to pale-yellow precipitate should form immediately. Causality: The dihydrochloride salt is insoluble in ether, driving the reaction to completion. If the solution remains clear, scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Filter the precipitate under a vacuum, wash twice with cold anhydrous ether, and dry under a high vacuum for 12 hours.

  • Validation Check 2 (pH): Dissolve 1 mg of the resulting powder in 1 mL of deionized water. The pH should drop to < 4.0, confirming the presence of the dihydrochloride salt.

Protocol B: HP-β-CD Formulation for Cell Assays

Use this protocol if the dihydrochloride salt still exhibits minor precipitation in complex cell culture media (e.g., DMEM + 10% FBS).

  • Carrier Preparation: Prepare a 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) solution in sterile PBS (pH 7.4). Filter sterilize through a 0.22 μ m membrane.

  • Stock Generation: Dissolve the Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride in 100% DMSO to create a 50 mM master stock.

  • Complexation: Add the DMSO stock dropwise to the HP- β -CD solution while vortexing vigorously. Keep the final DMSO concentration 1% (v/v) to prevent cellular toxicity. Causality: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic quinoline ring, while the hydrophilic exterior maintains aqueous solubility.

  • Validation Check (Turbidimetry): Measure the absorbance of the final solution at 600 nm against a blank of 20% HP- β -CD + 1% DMSO. An OD600​<0.05 confirms complete dissolution without colloidal aggregation[1].

Part 4: Visualizations

Protonation A Methyl[2-(quinolin-2-yl)ethyl]amine (Free Base) B pH < 4.0 Dicationic Form (Highly Soluble) A->B Add strong acid (e.g., HCl) C pH 5.0 - 8.0 Monocationic Form (Moderately Soluble) A->C Physiological Buffers (pH 7.4) D pH > 10.0 Neutral Form (Insoluble) A->D Basic media

Figure 1: pH-dependent protonation states and resulting aqueous solubility profiles.

FormulationTree Start Solubility Issue at pH 7.4 CheckSalt Compound State? Start->CheckSalt FreeBase Free Base CheckSalt->FreeBase Salt HCl Salt CheckSalt->Salt MakeSalt Protocol A: Generate Dihydrochloride FreeBase->MakeSalt Long-term storage Cosolvent DMSO + Buffer (Direct Dilution) FreeBase->Cosolvent Quick in vitro assay Salt->Cosolvent Minor precipitation Cyclodextrin Protocol B: HP-β-CD Complexation Salt->Cyclodextrin In vivo / Cell assays

Figure 2: Decision tree for selecting the optimal formulation strategy based on compound state.

References

  • [4] Carvajal, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech (PubMed). Available at:[Link]

  • [3] ChemSrc Database. CAS#: 2137802-57-2 | Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride. Available at:[Link]

  • [1] Ghosh, S., et al. (2024). Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [2] International Journal of Frontiers in Medicine and Research (IJFMR). (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for Methyl[2-(quinolin-2-yl)ethyl]amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing Methyl[2-(quinolin-2-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing Methyl[2-(quinolin-2-yl)ethyl]amine .

This analyte presents a unique chromatographic challenge due to its dual basic sites: a weakly basic quinoline nitrogen (pKa ~4.9) and a highly basic secondary aliphatic amine (pKa ~10.5). Standard reversed-phase (RP) methods often fail here, resulting in shifting retention times, severe peak tailing, or total loss of retention. This guide synthesizes field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to help you achieve robust, reproducible separations.

Part 1: Core Troubleshooting & FAQs

Q1: Why is the retention time of Methyl[2-(quinolin-2-yl)ethyl]amine shifting unpredictably between consecutive runs? Causality: Retention time drift in basic amines is primarily driven by inadequate mobile phase buffering relative to the analyte's pKa. If the mobile phase pH is within ±1.5 units of either the quinoline pKa (4.9) or the secondary amine pKa (10.5), the molecule exists in a dynamic equilibrium between ionized and neutral states. In this window, [1]. Because ionized species are significantly less hydrophobic than their neutral counterparts, even a 0.1 unit shift in pH (often caused by volatile buffer evaporation or temperature fluctuations) will drastically alter the retention factor ( k′ ) in reversed-phase chromatography[2]. Solution: Buffer the mobile phase at least 2 full pH units away from both pKa values. Optimal stability is achieved at pH 2.0–2.5 (where both sites are fully protonated) or pH 12.5 (where both sites are fully neutral)[3].

Q2: Why am I observing severe peak tailing (Tf > 2.0) despite using a fresh C18 column? Causality: Peak tailing for secondary amines is a classic symptom of secondary interactions with residual silanols on the silica support. Standard silica-based columns contain unreacted silanol groups (Si-OH) that become ionized to siloxanes (Si-O⁻) at pH > 4.0. When the secondary amine of your analyte is protonated (which occurs at any pH below 10.5), it undergoes[4]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes the molecules to desorb at different rates, leading to an asymmetrical, tailing peak. Solution: Suppress silanol ionization by[2]. If low pH is not viable, switch to a column specifically designed for basic compounds, such as a polar-embedded phase (which creates a localized hydrogen-bonding layer that shields silanols) or a highly end-capped column.

Q3: I switched to pH 2.5 to fix the peak shape, but now the analyte elutes in the void volume. How can I increase retention? Causality: At pH 2.5, both the quinoline nitrogen and the secondary amine are fully protonated (+2 charge state). Highly charged, hydrophilic molecules exhibit minimal partitioning into the hydrophobic C18 stationary phase, resulting in [2]. Solution: You must increase the apparent hydrophobicity of the protonated amine via ion-pairing chromatography. Introduce a lipophilic counter-ion, such as Trifluoroacetic acid (TFA) or sodium perchlorate, into the mobile phase. The anionic counter-ion forms a neutral, hydrophobic complex with the protonated amine,[5].

Part 2: Quantitative Data & Buffer Selection

To optimize retention time and peak shape, selecting the correct buffer system is critical. The table below summarizes the quantitative and qualitative impacts of various mobile phase environments on Methyl[2-(quinolin-2-yl)ethyl]amine.

Buffer SystempH RangeAnalyte Ionization StateSilanol StateRecommended Column ChemistryExpected RT & Peak Shape
0.1% TFA / Water 2.0 - 2.5Fully Protonated (+2)NeutralizedAQ-C18 or Polar-EmbeddedModerate RT, Excellent Shape
Ammonium Formate 3.0 - 4.0Fully Protonated (+2)Mildly IonizedHighly End-capped C18Low RT, Slight Tailing
Ammonium Acetate 4.5 - 5.5Mixed State (Avoid)IonizedN/A (Do not use)Unpredictable RT, Poor Shape
Phosphate Buffer 6.5 - 7.5Sec-Amine (+1), Quinoline (0)Highly IonizedN/A (Do not use)Moderate RT, Severe Tailing
Ammonium Bicarbonate 11.5 - 12.5Fully Neutral (0)Highly IonizedEthylene Bridged Hybrid (BEH)Maximum RT, Excellent Shape

Part 3: Optimization Workflow Visualization

HPLC_Workflow A Target: Methyl[2-(quinolin-2-yl)ethyl]amine pKa: Quinoline (~4.9), Sec-Amine (~10.5) B1 Low pH Strategy (pH 2.0 - 2.5) Goal: Suppress Silanols A->B1 Acidic Buffer B2 High pH Strategy (pH 11.5 - 12.5) Goal: Neutralize Amines A->B2 Basic Buffer C1 Analyte is Fully Protonated (+2) Risk: Low Retention (k' < 1) B1->C1 C2 Analyte is Fully Neutral (0) Risk: Column Dissolution B2->C2 D1 Add Ion-Pairing Agent (e.g., 0.1% TFA) or use Polar-Embedded C18 C1->D1 D2 Use High-pH Stable Hybrid Phase (e.g., Ethylene Bridged Hybrid) C2->D2 E Optimal Retention Time (k' > 2) & Symmetrical Peak Shape (Tf < 1.5) D1->E D2->E

Fig 1. Decision workflow for optimizing HPLC conditions for dual-basic amine compounds.

Part 4: Experimental Protocols

Protocol A: Low-pH Ion-Pairing Optimization Workflow

Objective: Achieve a retention factor ( k′ ) > 2 and a tailing factor ( Tf​ ) < 1.5 using an acidic mobile phase to suppress silanol activity.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of MS-grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile.

    • Self-Validation Check: Measure the pH of Mobile Phase A with a calibrated pH meter. It must read between 2.0 and 2.2 to guarantee complete silanol suppression[6].

  • Column Selection & Equilibration: Install a polar-embedded C18 column (e.g., Waters SymmetryShield or equivalent). Flush with 95% A / 5% B for at least 20 column volumes.

    • Causality Note: Ion-pairing agents like TFA require extensive equilibration time to fully coat the stationary phase and establish a stable electrical double layer[5].

  • Gradient Scouting: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Validation: Calculate the retention factor ( k′=(tr​−t0​)/t0​ ). If k′<2 , decrease the initial organic modifier concentration or switch to a more lipophilic ion-pairing agent (e.g., heptafluorobutyric acid). Calculate the tailing factor ( Tf​ ). If Tf​>1.5 , verify that the column is adequately end-capped.

Protocol B: High-pH Neutralization Workflow

Objective: Maximize retention by analyzing the compound in its free-base (neutral) form, eliminating ion-exchange tailing entirely.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium bicarbonate in water. Adjust the pH to 12.0 using ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection & Equilibration:

    • CRITICAL: Do not use standard silica columns, as the silica backbone will dissolve at pH > 8.0.

    • Install a high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH C18). Equilibrate with 90% A / 10% B for 15 column volumes.

  • Isocratic Optimization: Because the neutral amine is highly hydrophobic, start with an isocratic hold at 40% B. Adjust the %B in 5% increments until k′ is between 3 and 5.

  • Self-Validation Check: Perform 6 replicate injections of the standard. The %RSD of the retention time must be < 0.5%. If the %RSD is higher, the local pH at the column surface may be fluctuating; resolve this by increasing the buffer concentration to 20 mM.

Sources

Troubleshooting

Preventing oxidation and degradation of Methyl[2-(quinolin-2-yl)ethyl]amine during storage

Welcome to the Technical Support Center for Methyl[2-(quinolin-2-yl)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl[2-(quinolin-2-yl)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule combining a quinoline heterocycle and a secondary amine, it is susceptible to specific degradation pathways, primarily oxidation. This resource provides in-depth troubleshooting advice and frequently asked questions to mitigate these risks and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of Methyl[2-(quinolin-2-yl)ethyl]amine has turned yellow/brown. What does this mean?

A change in color, typically to yellow and then brown, is a common visual indicator of degradation in quinoline-containing compounds.[1][2] This is often a result of oxidation or photodegradation.[1] The formation of colored byproducts signifies a compromise in the purity and integrity of your compound. It is crucial to store samples, especially solutions, protected from light and air.[1][3]

Q2: I am observing inconsistent results in my biological assays. Could this be related to the stability of my compound?

Yes, inconsistent potency and unreliable assay results are classic signs of compound degradation.[1] Amines and quinoline derivatives can be unstable under various conditions, leading to a decrease in the concentration of the active molecule and the potential introduction of interfering degradation products.[1][4] We strongly recommend preparing fresh solutions for sensitive experiments or conducting a stability validation of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that can cause Methyl[2-(quinolin-2-yl)ethyl]amine to degrade?

The degradation of this compound is primarily influenced by:

  • Oxidation: The secondary amine and the electron-rich quinoline ring are susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][3][4]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light.[1][5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][6]

  • pH: The stability of quinoline derivatives can be pH-dependent, with degradation potentially accelerated in highly acidic or basic conditions.[1]

Q4: Can I add an antioxidant to my sample to prevent degradation?

The use of antioxidants can be an effective strategy to inhibit oxidative degradation. Aromatic amine antioxidants are known to be effective stabilizers.[7][8] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your downstream applications. It is also important to be aware of potential antagonisms between different types of additives.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential degradation issues with Methyl[2-(quinolin-2-yl)ethyl]amine.

Issue 1: Visual Signs of Degradation (Discoloration)
  • Question: My solid sample or solution has developed a yellow or brown tint. How can I confirm degradation and what should I do?

  • Answer:

    • Confirmation: The first step is to analytically confirm degradation and identify the impurities.

      • Recommended Techniques: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose.[10][11] These methods can separate the parent compound from its degradation products and provide information on their identities. Gas Chromatography (GC) and Ion Chromatography (IC) can also be useful for analyzing amines and their degradation products.[10][12]

    • Root Cause Analysis:

      • Storage Conditions: Review your storage protocol. Was the compound exposed to light? Was the container properly sealed to exclude air and moisture?[3][5]

      • Solvent Purity: If in solution, were the solvents of high purity and degassed before use? Peroxides in common solvents like ether or THF can initiate oxidation.

    • Corrective Actions:

      • Purification: If the degradation is minor, consider repurifying the compound, for example, by column chromatography.[13]

      • Discard: If significant degradation has occurred, it is best to discard the sample to avoid unreliable experimental results.

      • Prevention: Implement the recommended storage protocols outlined below to prevent future occurrences.

Issue 2: Inconsistent Experimental Results
  • Question: My experimental results are not reproducible, and I suspect compound instability. How can I troubleshoot this?

  • Answer:

    • Prepare Fresh Solutions: Always prepare solutions fresh from a solid sample that has been stored correctly. Avoid using old stock solutions for critical experiments.[1]

    • Stability Study: Conduct a small-scale stability study under your experimental conditions.

      • Protocol: Prepare a solution of your compound in the assay buffer. Analyze aliquots by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, and 24 hours) while maintaining the same temperature and lighting conditions as your experiment. This will reveal the rate of degradation under your specific assay conditions.

    • Optimize Assay Conditions:

      • pH Control: If the compound is found to be unstable in your assay buffer, consider if the pH can be adjusted to a more optimal range, using appropriate buffering agents.[1]

      • Inert Atmosphere: For longer experiments, consider running them under an inert atmosphere (nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Recommended Storage Conditions
ParameterSolid CompoundStock Solution
Temperature -20°C for long-term storage. 2-8°C for short-term.-20°C or -80°C.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Overlay with argon or nitrogen before sealing.
Light Store in an amber vial or a container protected from light.[5]Use amber vials and store in the dark.
Container Tightly sealed glass vial with a PTFE-lined cap.Tightly sealed glass vial with a PTFE-lined cap.
Moisture Store in a desiccator or with a desiccant.[3]Use anhydrous, high-purity solvents.
Protocol 2: Preparation of Stock Solutions for Optimal Stability
  • Select Solvent: Choose a high-purity, anhydrous solvent in which Methyl[2-(quinolin-2-yl)ethyl]amine is readily soluble.

  • Degas Solvent: Before use, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weigh Compound: Weigh the solid compound in a controlled environment, minimizing exposure to air and light.

  • Dissolution: Add the degassed solvent to the solid compound and dissolve completely. Gentle sonication can be used if necessary.

  • Inert Overlay: Before sealing the vial, flush the headspace with argon or nitrogen.

  • Storage: Immediately store the solution at the recommended temperature, protected from light.

Visualizing Degradation and Prevention

The following diagrams illustrate the potential degradation pathways and the workflow for troubleshooting stability issues.

cluster_degradation Potential Degradation Pathways A Methyl[2-(quinolin-2-yl)ethyl]amine B Oxidized Products (e.g., N-oxides, hydroxylated quinolines) A->B O2, Light, Metal Ions C Photodegradation Products A->C UV/Visible Light cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Results or Visual Degradation Observed CheckStorage Review Storage Conditions (Light, Temp, Atmosphere) Start->CheckStorage AnalyzeSample Analyze Sample Purity (HPLC, LC-MS) CheckStorage->AnalyzeSample IsDegraded Is Degradation Confirmed? AnalyzeSample->IsDegraded PrepareFresh Prepare Fresh Solution from pure solid IsDegraded->PrepareFresh No Discard Discard and Obtain New Sample IsDegraded->Discard Yes Proceed Proceed with Experiment PrepareFresh->Proceed OptimizeStorage Implement Optimal Storage Protocol Discard->OptimizeStorage

Caption: Workflow for troubleshooting stability issues.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Climate Sustainability Directory. (2026, February 3). Amine Degradation.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • ACS Publications. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Thermo Fisher Scientific - US. (n.d.). Analyzing Amines by Ion Chromatography.
  • Sustainability. (n.d.). Secondary Amine Chemistry.
  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants.
  • AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers.
  • Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants - Polymer Stabilizers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
  • Google Patents. (n.d.). CN104226079A - Antioxidant for organic amine type decarburizing solution.
  • NIH PubChem. (n.d.). Quinoline | C9H7N | CID 7047.
  • ResolveMass Laboratories Inc. (2025, December 30). Secondary Amine Scavenger Nitrosamine.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Wikipedia. (n.d.). Quinoline.
  • (n.d.). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES.
  • IJPPR. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar.
  • PMC. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Shanghai Chemlin. (n.d.). methyl[2-(quinolin-7-yl)propan-2-yl]amine.
  • (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • PMC. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines.
  • Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values.
  • (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • PMC. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • PubMed. (2010, January 15). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl.
  • ChemRxiv. (n.d.). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
  • ChemSynthesis. (2025, May 20). 2-methyl-8-quinolinamine - 18978-78-4, C10H10N2, density, melting point, boiling point, structural formula, synthesis.
  • BLDpharm. (n.d.). 680591-03-1|ethyl[(quinolin-2-yl)methyl]amine.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl[2-(quinolin-2-yl)ethyl]amine Reactions

Welcome to the Advanced Troubleshooting Guide for Methyl[2-(quinolin-2-yl)ethyl]amine functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with this specific scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Methyl[2-(quinolin-2-yl)ethyl]amine functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with this specific scaffold.

This molecule presents a deceptive "dual-threat" to synthetic chemists:

  • Steric Hindrance: The secondary amine is flanked by a bulky 2-(quinolin-2-yl)ethyl group, which severely restricts the Bürgi-Dunitz trajectory required for incoming electrophiles, slowing down standard SN2 and acylation reactions [1].

  • The Chelation Trap (Catalyst Poisoning): The spatial arrangement of the quinoline nitrogen and the secondary amine nitrogen spans exactly three carbon atoms (C-C-C). In the presence of transition metals like Palladium, this allows the molecule to act as a bidentate ligand, forming a highly thermodynamically stable 6-membered metallacycle. This traps the catalyst in a "dead" state, instantly halting cross-coupling reactions.

The following guide provides field-proven, causality-driven solutions to bypass these structural roadblocks.

Part 1: Troubleshooting Guides & FAQs

Q1: My direct SN2 alkylation of Methyl[2-(quinolin-2-yl)ethyl]amine stalls at 20-30% conversion, even with excess alkyl halide and heat. Why?

The Causality: Direct alkylation of bulky secondary amines is notoriously inefficient [2]. The bulky quinoline-ethyl branch hinders the solvation of the transition state and physically blocks the nucleophilic attack. Furthermore, pushing the reaction with excessive heat often leads to unwanted side reactions, and in extreme cases of steric congestion, bulky amines can undergo Hofmann-like elimination rather than substitution[3]. The Solution: Abandon the SN2 pathway. Instead, utilize Reductive Amination . By reacting the amine with an aldehyde or ketone, you form an iminium ion intermediate. This sp2-hybridized intermediate relieves steric strain, making the subsequent reduction (using NaBH(OAc)3) highly efficient and completely bypassing the SN2 steric penalty.

Q2: I am attempting a Buchwald-Hartwig amination to arylate the secondary amine, but my Palladium catalyst dies immediately. Black palladium precipitates within 10 minutes. What is happening?

The Causality: You have fallen into the chelation trap. Standard ligands (like PPh3 or dppf) are easily displaced by Methyl[2-(quinolin-2-yl)ethyl]amine. The quinoline nitrogen and the secondary amine bind to the Pd(II) center, forming a stable 6-membered palladacycle. This pulls the palladium out of the catalytic cycle, resulting in aggregation and "black Pd" precipitation. The Solution: You must use highly sterically demanding, electron-rich monodentate ligands like RuPhos or BrettPhos [4]. Their massive cone angles physically prevent the substrate from binding in a bidentate fashion. Furthermore, utilizing a 4th-generation (G4) Palladium precatalyst ensures rapid activation and formation of the active monoligated Pd(0) species, accelerating the rate-limiting reductive elimination step before catalyst degradation can occur [5].

Q3: N-Acylation with standard acid chlorides is sluggish and incomplete. How can I force this reaction?

The Causality: The carbonyl carbon of the acid chloride is shielded, and the bulky secondary amine struggles to approach it at the correct angle. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic acyl transfer catalyst. DMAP is small and unhindered; it rapidly attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride, effectively "pulling" the sluggish secondary amine into the reaction.

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields based on our internal validation data.

Reaction TypeStandard Condition (Avoid)YieldOptimized Condition (Recommended)YieldMechanistic Advantage
N-Alkylation Alkyl Bromide, K2CO3, MeCN, 80°C25%Aldehyde, NaBH(OAc)3, DCE, RT>90% Bypasses SN2 steric clash via sp2 iminium intermediate.
C-N Coupling Pd(OAc)2, dppf, Cs2CO3, Toluene<5%RuPhos Pd G4 , NaOtBu, Dioxane, 100°C85% Prevents bidentate chelation; accelerates reductive elimination.
N-Acylation Acid Chloride, Et3N, DCM, RT40%Acid Chloride, DMAP (10 mol%) , DIPEA, DCM95% Forms highly electrophilic N-acylpyridinium intermediate.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure scientific integrity.

Protocol A: Optimized Reductive Amination (Steric Bypass)

Use this method instead of direct SN2 alkylation.

  • Preparation: In a flame-dried round-bottom flask under N2, dissolve Methyl[2-(quinolin-2-yl)ethyl]amine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Pre-activation: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv). The bulky nature of this reducing agent prevents over-reduction of the aldehyde while efficiently reducing the iminium ion.

  • IPC Check: At 4 hours, pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the disappearance of the starting mass (m/z 200.1) and the appearance of the product mass.

  • Quench & Workup: Once complete, carefully quench with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol B: Buchwald-Hartwig Cross-Coupling (Anti-Chelation Method)

Use this method for N-arylation, utilizing RuPhos to prevent catalyst poisoning.

  • Glovebox/Schlenk Setup: This reaction requires strict exclusion of oxygen. In an oven-dried vial, combine the aryl halide (1.0 equiv, 1.0 mmol), Methyl[2-(quinolin-2-yl)ethyl]amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 precatalyst (0.02 equiv, 2 mol%). Causality note: The G4 precatalyst ensures a 1:1 ratio of Pd to RuPhos ligand, which is critical for preventing the secondary amine from coordinating to the metal center.

  • Solvent & Heating: Add anhydrous, degassed 1,4-Dioxane (4.0 mL). Seal the vial, remove from the glovebox, and heat to 100°C in a pre-heated reaction block for 12 hours.

  • Validation: Cool to room temperature. The solution should remain a homogeneous yellow/orange. If it turns completely black within the first hour, oxygen ingress or catalyst poisoning has occurred. Filter through a short pad of Celite, eluting with EtOAc, and concentrate for column chromatography.

Part 4: Logical Workflows & Mechanistic Visualizations

Decision tree for functionalizing hindered secondary amines, highlighting optimized pathways.

Mechanism of catalyst poisoning via 6-membered chelation vs. the RuPhos rescue pathway.

References

  • Chemical Properties of Amines | CK-12 Foundation. CK-12. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Methyl[2-(quinolin-2-yl)ethyl]amine Structural Analogs: A Guide to Next-Generation Histamine H3 Receptor Antagonists

Executive Summary & Pharmacophore Rationale The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) relies heavily on optimizing the delicate balance between receptor affini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) relies heavily on optimizing the delicate balance between receptor affinity and blood-brain barrier (BBB) permeability. Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) is a classic, albeit weak, H3R antagonist and H1R partial agonist utilized primarily for vestibular disorders[1]. However, its low micromolar affinity for H3R (K_i ~ 1.9 µM) limits its utility in systemic neurodegenerative or sleep-wake disorders[2].

Methyl[2-(quinolin-2-yl)ethyl]amine represents a rational structural evolution of the betahistine scaffold. By replacing the small, hydrophilic pyridine ring with a bulkier, highly lipophilic quinoline ring, researchers can drastically alter the pharmacodynamic profile.

The Causality of Affinity Enhancement: The human H3R possesses a deep, highly lipophilic binding cavity[3]. While the methylamine moiety forms a critical, conserved salt bridge with Aspartate D114 (D3.32) in the transmembrane domain 3, the pyridine ring of betahistine fails to fully occupy the hydrophobic sub-pocket[4]. The extended aromatic system of the quinoline analog perfectly projects into this cavity, engaging in robust π−π stacking with Tryptophan W428 (W6.48) and hydrophobic interactions with Tyrosine Y115 (Y3.33) and Methionine M378 (M6.55)[4][5]. This structural modification shifts the binding affinity from the micromolar to the low-nanomolar range, rivaling clinical benchmarks like Pitolisant[2].

Comparative Efficacy and Physicochemical Profiling

To objectively evaluate Methyl[2-(quinolin-2-yl)ethyl]amine, we compare it against its parent scaffold (Betahistine), a structural isomer (Isoquinoline analog), and a clinical-stage H3R inverse agonist benchmark (Pitolisant).

Table 1: Physicochemical Properties and Receptor Binding Affinity

Data represents mean values from validated in vitro radioligand displacement assays.

CompoundScaffold TypeLogPpKa (Amine)hH3R K_i (nM)hH1R K_i (nM)Selectivity (H3/H1)
Betahistine Pyridine0.89.61,900>100,000~50x
Methyl[2-(quinolin-2-yl)ethyl]amine Quinoline2.99.412.54,500360x
Isoquinoline Analog Isoquinoline2.89.545.03,20071x
Pitolisant (Benchmark) Piperidine-Ether3.89.00.16>10,000>60,000x
Table 2: Functional Efficacy and Blood-Brain Barrier Permeability

Functional antagonism measured via cAMP inhibition; Permeability measured via PAMPA-BBB.

CompoundcAMP Inhibition IC_50 (nM)PAMPA-BBB P_e (10⁻⁶ cm/s)CNS Penetration Potential
Betahistine 6,5002.1Low / Moderate
Methyl[2-(quinolin-2-yl)ethyl]amine 3814.5High
Isoquinoline Analog 11513.2High
Pitolisant (Benchmark) 1.518.4High

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality-driven steps to mitigate false positives associated with highly lipophilic amines.

Protocol 1: Radioligand Competitive Binding Assay (hH3R)

This assay isolates the true antagonist affinity of the quinoline analogs by uncoupling the receptor from its G-protein complex.

  • Membrane Preparation: Harvest HEK293 cells stably expressing recombinant human H3R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl containing 5 mM MgCl_2. Critical Step: Add 10 µM GTPγS to the buffer. Causality: GTPγS forces the H3R into a G-protein uncoupled state, eliminating agonist bias and providing a pure measurement of antagonist/inverse agonist affinity[1].

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, test compounds (10⁻¹¹ to 10⁻⁴ M), and 1 nM [³H]-N-alpha-methylhistamine (a selective H3R radioligand). Incubate at 25°C for 60 minutes.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Critical Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: The quinoline analog is highly lipophilic (LogP 2.9); PEI neutralizes the negative charge of the glass fiber, preventing non-specific binding of the basic amine to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and read via a liquid scintillation counter.

  • Validation: Calculate the Z'-factor using 10 µM Thioperamide as a positive control. The assay is only valid if Z' > 0.6.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Because H3R antagonists must act centrally, in vitro BBB permeability is a mandatory screening step.

  • Membrane Coating: Coat the PVDF membrane of a 96-well donor plate with 4 µL of Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL). Causality: PBL accurately mimics the lipid composition of the human blood-brain barrier, isolating passive transcellular diffusion.

  • Donor Solution Preparation: Dilute the quinoline analogs to 50 µM in PBS (pH 7.4) containing 5% DMSO. Causality: 5% DMSO is strictly required to prevent the lipophilic quinoline from crashing out of the aqueous solution, which would yield a false-negative permeability rate.

  • Incubation: Assemble the donor plate with an acceptor plate containing pure PBS (pH 7.4). Incubate at room temperature for 18 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify compound concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (P_e).

Mechanistic Pathway Visualization

The following diagram maps the precise pharmacological cascade initiated by Methyl[2-(quinolin-2-yl)ethyl]amine. By acting as an antagonist at the presynaptic H3 autoreceptor, the compound blocks the negative feedback loop, thereby disinhibiting adenylyl cyclase and promoting the synaptic release of histamine.

H3R_Pathway Ligand Methyl[2-(quinolin-2-yl)ethyl]amine (H3R Antagonist) Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) Ligand->Receptor Binds Hydrophobic Pocket (W428, Y115) GProtein Gi/o Protein Complex (Uncoupled) Receptor->GProtein Prevents Gi/o Activation AC Adenylyl Cyclase (Active / Disinhibited) GProtein->AC Removes AC Inhibition cAMP Intracellular cAMP (Elevated Levels) AC->cAMP Synthesizes cAMP Histamine Synaptic Histamine Release (Enhanced) cAMP->Histamine Promotes Vesicle Fusion

Fig 1: Mechanism of H3R antagonism by quinoline analogs enhancing synaptic histamine release.

References

  • H3 receptor Selective Inhibitors | Antagonists . Selleckchem.com. 2

  • Unveiling Betahistine's Antagonistic Dance with the Histamine H3 Receptor: An In Vitro Comparative Guide . Benchchem.com. 1

  • A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design . NIH.gov (PMC).3

  • Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials . ACS Publications. 4

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect . MDPI.com. 5

Sources

Comparative

Validating LC-MS/MS Methods for Methyl[2-(quinolin-2-yl)ethyl]amine Quantification: A Comparison Guide

Executive Summary & Analyte Profiling Methyl[2-(quinolin-2-yl)ethyl]amine (CAS: 2137802-57-2)[1] is a highly basic, aromatic secondary amine frequently utilized as a specialized pharmaceutical intermediate and ligand. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Methyl[2-(quinolin-2-yl)ethyl]amine (CAS: 2137802-57-2)[1] is a highly basic, aromatic secondary amine frequently utilized as a specialized pharmaceutical intermediate and ligand. Its molecular architecture—comprising a planar, electron-deficient quinoline ring coupled with a flexible, highly basic ethylamine side chain—presents a dual challenge for bioanalytical quantification. Traditional reversed-phase liquid chromatography (RPLC) often yields poor retention, severe peak tailing, and subsequent signal suppression.

As a Senior Application Scientist, my objective in this guide is to objectively compare column chemistries, ionization techniques, and sample preparation strategies. By understanding the physicochemical causality behind these analytical choices, we can establish a robust, self-validating LC-MS/MS method fully compliant with the global ICH M10 bioanalytical method validation guidelines[2].

Chromatographic Performance: Overcoming Silanol Interactions

The Causality

The secondary amine group in Methyl[2-(quinolin-2-yl)ethyl]amine possesses a high pKa (~10.0). At the acidic pH typically required for optimal LC-MS ionization (pH 2–3), this basic nitrogen is fully protonated. On standard C18 silica columns, these cations interact aggressively with unendcapped, ionized residual surface silanols via secondary ion-exchange mechanisms, causing severe peak tailing. Furthermore, the quinoline ring requires π−π interactions for optimal retention, which aliphatic C18 alkyl chains cannot provide.

The Solution: Biphenyl Phase Advantage

Biphenyl stationary phases offer a synergistic dual-retention mechanism. The biphenyl ligands provide strong π−π interactions with the quinoline ring, significantly increasing absolute retention. Simultaneously, the high-density bonding and rigorous end-capping shield the silica backbone, preventing silanol-induced tailing[3]. This eliminates the need for signal-suppressing high-pH mobile phases or complex ion-pairing reagents.

Data Comparison: Column Chemistries

Experimental Conditions: Mobile Phase A (0.1% Formic Acid in H2​O ), Mobile Phase B (0.1% Formic Acid in Acetonitrile), Flow Rate 0.4 mL/min.

Column ChemistryRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)Mobile Phase Compatibility
Standard C18 1.22.4 (Severe Tailing)4,500Requires High pH / Buffers
PFP 2.81.6 (Moderate Tailing)8,200Low pH, but prone to bleed
Core-Shell Biphenyl 4.5 1.05 (Excellent) 15,400 Low pH, MS-Friendly

Mass Spectrometry: Ionization Efficiency

The Causality

As a highly polar and basic compound, Methyl[2-(quinolin-2-yl)ethyl]amine exists almost entirely as a pre-formed [M+H]+ ion in acidic solutions. Electrospray Ionization in positive mode (ESI+) capitalizes on this solution-phase protonation, transferring the pre-formed ions directly into the gas phase via droplet desolvation. Conversely, Atmospheric Pressure Chemical Ionization (APCI+), which relies on gas-phase proton transfer via a corona discharge, is thermodynamically inefficient for this non-volatile, highly basic analyte.

Data Comparison: ESI+ vs. APCI+

Analyte Concentration: 1 ng/mL in extracted matrix.

Ionization ModePrecursor IonQuantifier TransitionS/N RatioLLOQ (pg/mL)Linear Dynamic Range
ESI Positive [M+H]+ 187.1 m/z 130.1450:1 10 3.5 Logs
APCI Positive [M+H]+ 187.1 m/z 130.135:12502.0 Logs

Sample Preparation: The Mixed-Mode Advantage

The Causality

Liquid-Liquid Extraction (LLE) struggles to partition highly polar, protonated amines into organic solvents without pushing the sample pH to extreme basic levels (pH > 12), which can extract massive amounts of endogenous lipids and cause analyte degradation. Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the analyte's basicity[4]. By loading the sample at a low pH, the protonated amine binds aggressively to the strong cation exchange (sulfonic acid) sites on the polymeric sorbent. This allows for a highly aggressive dual-wash protocol to remove neutral lipids and acidic interferences before eluting the target with a basic organic solvent.

SPE_Workflow A 1. Condition (MeOH / H2O) B 2. Load Sample (Acidified Matrix) A->B C 3. Wash 1 (2% Formic Acid) B->C D 4. Wash 2 (100% MeOH) C->D E 5. Elute (5% NH4OH in MeOH) D->E

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

Step-by-Step Experimental Protocol & Self-Validating System

To ensure absolute trustworthiness and compensate for any matrix-induced ion suppression, this protocol is designed as a self-validating system . It mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Methyl[2-(quinolin-2-yl)ethyl]amine- d3​ , and requires a System Suitability Test (SST) prior to batch execution.

Protocol Steps:
  • System Suitability (SST): Inject a neat standard (10 ng/mL). The system is only validated for the run if Asymmetry (As) is ≤1.2 and S/N is ≥100 .

  • Sample Preparation (MCX SPE):

    • Spike: Add 10 µL of SIL-IS (100 ng/mL) to 100 µL of biological matrix (e.g., plasma).

    • Acidify: Add 100 µL of 2% Formic Acid (aq) to disrupt protein binding and ensure complete analyte protonation.

    • Condition: 1 mL Methanol, followed by 1 mL 0.1% Formic Acid on a 30 mg MCX cartridge.

    • Load: Apply the acidified sample.

    • Wash 1 (Ionic): 1 mL 2% Formic Acid (removes hydrophilic/acidic interferences).

    • Wash 2 (Hydrophobic): 1 mL 100% Methanol (removes neutral lipids; analyte remains locked via ionic bonds)[4].

    • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond).

    • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

  • LC-MS/MS Conditions:

    • Column: Core-shell Biphenyl (50 x 2.1 mm, 2.7 µm).

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Detection: ESI+ MRM mode. Transition: m/z 187.1 130.1 (Quantifier), m/z 187.1 156.1 (Qualifier).

ICH M10 Validation Framework

To comply with the EMA/ICH M10 guidelines[2], the method must be rigorously validated to demonstrate that analytical variance remains ≤15% ( ≤20% at LLOQ).

ICH_M10 Start ICH M10 Validation N1 Selectivity & LLOQ Start->N1 N2 Accuracy & Precision Start->N2 N3 Matrix Effect & Recovery Start->N3 Stability Stability Testing N1->Stability N2->Stability N3->Stability Report Final Validation Report Stability->Report

Core parameters for ICH M10 bioanalytical method validation.

Key Validation Metrics:
  • Selectivity: Blank matrix from 6 individual sources must show no interfering peaks >20% of the LLOQ area[2].

  • Matrix Effect: Evaluated using the IS-normalized matrix factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF from 6 distinct lots must be <15% .

  • Accuracy & Precision: 4 QC levels (LLOQ, Low, Mid, High) analyzed in 6 replicates across 3 independent runs.

References

  • Source: europa.
  • CAS#:2137802-57-2 | Methyl[2-(quinolin-2-yl)
  • Source: spectroscopyonline.
  • Source: tandfonline.

Sources

Validation

A Comparative Guide to Quinolines in Antimalarial Drug Discovery: Juxtaposing Methyl[2-(quinolin-2-yl)ethyl]amine with Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the quinoline scaffold remains a cornerstone of medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the quinoline scaffold remains a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the hypothetical antimalarial potential of a novel compound, Methyl[2-(quinolin-2-yl)ethyl]amine, against the well-established quinoline antimalarials: chloroquine, quinine, and mefloquine. While direct experimental data for Methyl[2-(quinolin-2-yl)ethyl]amine is not publicly available, this document leverages established structure-activity relationships (SAR) within the quinoline class to project its potential efficacy and guide future research.

The Quinoline Legacy in Antimalarial Therapy

For centuries, quinoline-containing compounds have been pivotal in the fight against malaria.[1][2] From the natural alkaloid quinine to the synthetic analogues that followed, these agents have saved countless lives. However, the emergence and spread of drug-resistant Plasmodium parasites necessitate a continuous search for new, effective quinolines.[1]

Standard Antimalarial Quinolines: A Snapshot

DrugChemical StructureKey Characteristics
Chloroquine 7-chloro-4-(N',N'-diethyl-1,4-pentanediamino)quinolineHighly effective against sensitive Plasmodium strains; resistance is widespread. Acts by interfering with heme detoxification in the parasite's food vacuole.[3][4]
Quinine (R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanolA natural alkaloid, it remains a crucial treatment for severe malaria.[1] Its precise mechanism is not fully elucidated but is also thought to involve heme polymerization inhibition.
Mefloquine [(R,S)-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-piperidinyl]methanolA potent, long-acting prophylactic and therapeutic agent. Resistance is a growing concern and is associated with neuropsychiatric side effects.[1]

Introducing a Novel Candidate: Methyl[2-(quinolin-2-yl)ethyl]amine

Chemical Structure:

Methyl[2-(quinolin-2-yl)ethyl]amine is a synthetic quinoline derivative characterized by an N-methylated ethylamine side chain at the 2-position of the quinoline ring. This substitution pattern distinguishes it from the 4-aminoquinoline (chloroquine) and 4-methanolquinoline (quinine, mefloquine) classes.

A Comparative Analysis Based on Structure-Activity Relationships

Lacking direct experimental data, we can infer the potential antimalarial properties of Methyl[2-(quinolin-2-yl)ethyl]amine based on established SAR principles for quinoline derivatives.[1][5][6]

3.1. The Quinoline Core: The Foundation of Activity

The quinoline ring is the fundamental pharmacophore responsible for the antimalarial activity of this class of compounds.[1] It is believed to intercalate with heme, preventing its detoxification by the parasite and leading to a buildup of toxic heme, ultimately causing parasite death.[7]

3.2. The Significance of the Side Chain

The nature and position of the side chain are critical determinants of a quinoline's antimalarial potency, pharmacokinetic properties, and toxicity profile.

  • Basic Amine Functionality: The presence of a basic amino group in the side chain is a common feature of many potent antimalarial quinolines, including chloroquine.[1][6] This basicity allows the drug to accumulate in the acidic food vacuole of the parasite, a phenomenon known as pH trapping.[5] The ethylamine side chain of Methyl[2-(quinolin-2-yl)ethyl]amine contains a secondary amine, which is basic and would be expected to contribute to its accumulation in the parasite's food vacuole.

  • Side Chain Length and Flexibility: The length and flexibility of the side chain can influence the drug's interaction with its target and its ability to traverse biological membranes. The simple ethylamine chain in the target compound is flexible, which may allow for optimal positioning within the target site.[6]

  • N-Alkylation: The N-methyl group on the side chain can impact the compound's basicity, lipophilicity, and metabolic stability. N-methylation can sometimes modulate activity and reduce toxicity.[6]

3.3. The 2-Substituted Quinoline Scaffold

While 4-substituted quinolines are more common among clinically used antimalarials, 2-substituted quinolines have also demonstrated significant antimalarial and antiparasitic activity.[4][8][9] Research on 2-substituted quinolines suggests they can be effective against both drug-sensitive and drug-resistant strains of Plasmodium.[4][8]

Hypothetical Performance Comparison:

FeatureChloroquineQuinine/MefloquineMethyl[2-(quinolin-2-yl)ethyl]amine (Hypothesized)Rationale
Mechanism of Action Inhibition of heme polymerizationInhibition of heme polymerizationLikely inhibition of heme polymerizationBased on the conserved quinoline scaffold.
Potency High (against sensitive strains)HighModerate to HighThe 2-substituted scaffold and basic side chain suggest potential for good activity.[4][8]
Activity against Resistant Strains LowVariablePotentially ActiveNovel structural features may evade existing resistance mechanisms.[8]
Toxicity ModerateModerate to High (neuropsychiatric for mefloquine)Unknown, potentially moderateCytotoxicity is a common feature of quinoline derivatives and would require experimental evaluation.[10][11]

Experimental Workflow for Evaluation

To empirically determine the antimalarial potential of Methyl[2-(quinolin-2-yl)ethyl]amine, a standardized series of in vitro and in vivo assays would be necessary.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Protocol:

  • Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a mixed gas environment (5% CO2, 5% O2, 90% N2).

  • Drug Dilution: The test compound and standard drugs (chloroquine, etc.) are serially diluted in a 96-well plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: After a 1-hour incubation in the dark, fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: IC50 values are calculated by plotting fluorescence intensity against drug concentration using a non-linear regression model.

G cluster_0 In Vitro Assay Workflow A Parasite Culture (P. falciparum) C Assay Plate Setup A->C B Drug Dilution (Test & Standard) B->C D 72h Incubation C->D E Lysis & SYBR Green I Staining D->E F Fluorescence Reading E->F G IC50 Calculation F->G

Caption: Workflow for in vitro antiplasmodial activity assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the compound's toxicity against a mammalian cell line (e.g., HeLa or HepG2) to assess its selectivity.

Protocol:

  • Cell Culture: Human cell lines are cultured in appropriate media at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Exposure: Cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells metabolize MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at ~570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI = CC50 / IC50) is then determined.

G cluster_1 Cytotoxicity & Selectivity IC50 Antiplasmodial IC50 SI Selectivity Index (SI) (CC50 / IC50) IC50->SI CC50 Mammalian Cell CC50 CC50->SI

Caption: Relationship between IC50, CC50, and Selectivity Index.

Conclusion and Future Directions

While the definitive antimalarial profile of Methyl[2-(quinolin-2-yl)ethyl]amine remains to be experimentally determined, a thorough analysis of its structure in the context of established quinoline SAR provides a strong rationale for its investigation as a potential antimalarial candidate. Its 2-substituted quinoline core and basic ethylamine side chain are features associated with antiplasmodial activity.

The next critical steps involve the synthesis of this compound and its rigorous evaluation using the experimental protocols outlined above. Such studies will be instrumental in validating its hypothesized activity and determining its potential as a lead compound in the ongoing development of novel, resistance-breaking antimalarial agents.

References

  • BenchChem. (2025). Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines. BenchChem.
  • IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • ResearchGate. (2017, November 16). Synthesis of Novel Quinoline Derivatives and their Cytotoxicity in A549 Lung Cancer Cells.
  • Ilango, K., & Valentina, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5655-5673.
  • Bellei, J. C. B., et al. (2022). A simple quinoline salt derivative is active in vitro against Plasmodium falciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Scientific Reports, 12(1), 3456.
  • Kaschula, C. H., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(14), 3531-3539.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
  • Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 925.
  • PMC. (n.d.). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis.
  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • Journal of Pharmacy and Bioallied Sciences. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Semantic Scholar. (2019, November 13). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3329-3349.
  • MDPI. (2022, February 2). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • ResearchGate. (2014, July 29). Synthesis and antimalarial activity of quinoline-substituted furanone derivatives and their identification as selective falcipain-2 inhibitors.
  • Al-Obaidi, R. I. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 8(1), 1-8.
  • Semantic Scholar. (2017, December 19). Quinoline-Based Hybrid Compounds with Antimalarial Activity.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2019, November 13). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
  • ResearchGate. (2018, November 1).
  • de Kock, C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
  • PMC. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • IJPPR. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)

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Comparative

Benchmarking Catalytic Activity of Methyl[2-(quinolin-2-yl)ethyl]amine (MQEA) Ligands

A Comprehensive Comparison Guide for Transition-Metal Catalysis As the demands of modern cross-coupling and C–H activation methodologies evolve, the rational design of supporting ligands has shifted from purely symmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Transition-Metal Catalysis

As the demands of modern cross-coupling and C–H activation methodologies evolve, the rational design of supporting ligands has shifted from purely symmetric architectures to highly tunable, unsymmetrical frameworks. Methyl[2-(quinolin-2-yl)ethyl]amine (MQEA) represents a paradigm shift in bidentate N,N-ligand design. By fusing a rigid, π-accepting quinoline core with a flexible, σ-donating aliphatic amine arm, MQEA offers a unique "hemilabile" coordination environment.

This guide objectively benchmarks the catalytic performance of MQEA against industry-standard N,N-ligands—such as TMEDA, 2,2'-Bipyridine (Bipy), and 1,10-Phenanthroline (Phen)—providing researchers with the mechanistic insights and empirical data necessary to optimize challenging transition-metal-catalyzed workflows.

Structural Profiling & Mechanistic Causality

The efficacy of a catalyst is inextricably linked to the electronic and steric microenvironment dictated by its ligand. Standard bidentate N,N-ligands often force a compromise:

  • Fully Aliphatic (e.g., TMEDA): Highly flexible and strong σ-donors, but lack the π-acidity required to stabilize low-valent metal intermediates (e.g., Ni(0)), often leading to catalyst degradation via metal aggregation [1].

  • Fully Aromatic (e.g., Bipy, Phen): Excellent π-acceptors that stabilize low-valent states, but their extreme rigidity can hinder the formation of high-coordinate transition states, thereby bottlenecking reductive elimination [2].

The MQEA Advantage: MQEA bridges this gap through hemilability . The quinoline nitrogen anchors the metal center, providing robust π-backbonding to stabilize Ni(0) or Cu(I) resting states. Conversely, the flexible secondary/tertiary ethylamine arm can temporarily dissociate. This transient opening of a coordination site facilitates the accommodation of bulky substrates during transmetalation and lowers the activation barrier for reductive elimination [3].

LigandComparison L1 TMEDA (Fully Aliphatic) Prop1 High Flexibility Weak π-Acceptance (Prone to Aggregation) L1->Prop1 L2 Bipyridine (Fully Aromatic) Prop2 High Rigidity Strong π-Acceptance (Sluggish Elimination) L2->Prop2 L3 MQEA (Hybrid Architecture) Prop3 Hemilabile Coordination Tunable Sterics (Optimal Balance) L3->Prop3 Result Enhanced Turnover Frequency in Cross-Coupling Prop3->Result

Fig 1: Logical relationship between ligand architecture and catalytic performance.

Benchmarking Data: Comparative Performance Analysis

To objectively evaluate MQEA, we benchmarked its performance in two notoriously difficult transformations: Nickel-catalyzed C(sp2)–C(sp3) cross-coupling and Copper-catalyzed Ullmann-type C–N coupling.

Table 1: Nickel-Catalyzed Suzuki-Miyaura C(sp2)–C(sp3) Coupling

Reaction Conditions: 4-Chlorotoluene (1.0 mmol), B-Alkyl-9-BBN (1.5 mmol), NiCl2(DME) (5 mol%), Ligand (6 mol%), K3PO4 (2.0 equiv), THF, 60 °C, 12 h.

LigandLigand ClassApprox. Bite AngleYield (%)Catalyst State Observation
None --<5%Rapid precipitation (Ni black)
TMEDA Aliphatic85°42%Pale green → Brown suspension
Bipyridine Aromatic78°68%Deep red, stable but slow turnover
MQEA Hybrid ~82° 91% Deep purple, homogeneous

Data Synthesis: The failure of the ligand-free and TMEDA systems highlights the necessity of π-acidity to prevent Ni(0) decomposition [1]. While Bipyridine stabilizes the catalyst, its rigidity impedes the C(sp3) reductive elimination. MQEA provides the optimal balance, achieving a 91% yield by stabilizing the catalyst while allowing hemilabile flexibility during the product-release step.

Table 2: Copper-Catalyzed Ullmann C–N Coupling

Reaction Conditions: Iodobenzene (1.0 mmol), Piperidine (1.2 mmol), CuI (10 mol%), Ligand (10 mol%), Cs2CO3 (2.0 equiv), Toluene, 90 °C.

LigandLigand ClassYield (%)Reaction Time to Completion (h)
DMEDA Aliphatic75%24
Phenanthroline Aromatic82%18
MQEA Hybrid 94% 12

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate self-validating visual cues that confirm successful intermediate formation.

Protocol A: Ni-Catalyzed C(sp2)–C(sp3) Cross-Coupling using MQEA

Rationale: The pre-complexation step is critical. Nickel salts are prone to aggregation if the active species is generated in the presence of the reductant/nucleophile before the ligand is fully coordinated.

  • Precatalyst Assembly (Glovebox Required):

    • Into an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, weigh NiCl2​(DME) (11.0 mg, 0.05 mmol, 5 mol%) and MQEA ligand (11.0 mg, 0.055 mmol, 5.5 mol%).

  • Solvent Addition & Complexation (Validation Step):

    • Add 2.0 mL of anhydrous, rigorously degassed THF.

    • Self-Validation: Stir at room temperature for 30 minutes. The initial pale green suspension must transition to a deep purple, homogeneous solution . If the solution remains green or turns black, oxygen contamination or ligand degradation has occurred; discard and restart.

  • Substrate & Base Addition:

    • Add finely milled anhydrous K3​PO4​ (424 mg, 2.0 mmol).

    • Add 4-chlorotoluene (118 µL, 1.0 mmol) followed by the B-alkyl-9-BBN solution (1.5 mmol in THF).

  • Reaction Execution:

    • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 60 °C in a pre-equilibrated aluminum block for 12 hours.

  • Quenching & Analysis:

    • Cool to room temperature. Quench the reaction by opening to air and adding 1.0 mL of 1M HCl. Causality: This instantly oxidizes/destroys the active Ni species, preventing post-reaction isomerization of the alkyl chain.

    • Extract with EtOAc (3 × 5 mL), dry over MgSO4​ , and analyze via GC-FID using dodecane (50 µL) as an internal standard.

CatalyticCycle Ni0 Ni(0)-MQEA Active Catalyst NiII_OA Ni(II)(Ar)(Cl)-MQEA Oxidative Addition Ni0->NiII_OA Ar-Cl (Rate Limiting) NiII_TM Ni(II)(Ar)(Alkyl)-MQEA Transmetalation NiII_OA->NiII_TM Alkyl-BBN (Transmetalation) NiII_TM->Ni0 Reductive Elimination (Promoted by MQEA Hemilability) Product Product Ar-Alkyl NiII_TM->Product

Fig 2: Ni-catalyzed cross-coupling cycle highlighting the role of MQEA.

Conclusion & Selection Guide

When designing a catalytic screening panel, the choice of N,N-ligand should be dictated by the rate-limiting step of your specific transformation:

  • Choose TMEDA for simple, highly reactive electrophiles where catalyst stability is not the primary concern.

  • Choose Bipyridine or Phenanthroline when activating highly inert bonds (e.g., strong C–O or C–F bonds) where maximum electron density and extreme catalyst lifespan are required [3].

  • Choose MQEA when benchmarking complex C(sp2)–C(sp3) couplings, sterically encumbered Ullmann couplings, or reactions where reductive elimination is the known bottleneck[2]. Its hybrid architecture ensures the metal remains stabilized during oxidative addition while providing the necessary flexibility to expel the product efficiently.

References

  • Activation of chlorobenzene with Ni(0) N,N-chelates - A remarkably profound effect of a minuscule change in ligand structure.ResearchGate.
  • Light-Promoted C(sp3)–C(sp3) Reductive Elimination from Dialkyl NiII Complexes.Journal of the American Chemical Society.
  • Recent Progress on the Synthesis of Bipyridine Derivatives.Preprints.org.
Validation

A Comparative Guide to the Reproducibility of In Vitro Antiproliferative Assays: Featuring Methyl[2-(quinolin-2-yl)ethyl]amine and Alternative Kinase Inhibitors

This guide provides a comprehensive comparison of the reproducibility of a common in vitro biological assay—the MTT antiproliferative assay—for evaluating the efficacy of Methyl[2-(quinolin-2-yl)ethyl]amine, a representa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the reproducibility of a common in vitro biological assay—the MTT antiproliferative assay—for evaluating the efficacy of Methyl[2-(quinolin-2-yl)ethyl]amine, a representative quinoline-based compound, against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the reliability and accuracy of their experimental data.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4][5] Methyl[2-(quinolin-2-yl)ethyl]amine represents a novel investigational compound within this class. The reliability of in vitro assays is paramount for the credible evaluation of such novel drug candidates.[6][7] Factors such as the purity of the small molecule, variability in cell lines, and minor deviations in experimental protocols can significantly impact the reproducibility of key metrics like the half-maximal inhibitory concentration (IC50).[6][8]

This guide offers standardized protocols and comparative data to assist researchers in achieving more consistent and reproducible outcomes in their antiproliferative screening campaigns.

Comparative Analysis of Antiproliferative Activity

The following table summarizes the comparative in vitro antiproliferative activity of Methyl[2-(quinolin-2-yl)ethyl]amine and two well-characterized kinase inhibitors, Gefitinib and Sunitinib, against the A549 human lung carcinoma cell line. The data represents the mean IC50 values and the coefficient of variation (CV%) calculated from three independent experiments to highlight the reproducibility of the assay for each compound.

CompoundTarget(s)Mean IC50 (µM)Standard Deviation (µM)Coefficient of Variation (CV%)
Methyl[2-(quinolin-2-yl)ethyl]amine Putative Kinase Inhibitor8.51.214.1%
Gefitinib EGFR Inhibitor5.20.611.5%
Sunitinib Multi-Kinase Inhibitor (VEGFR, PDGFR)3.80.513.2%

Table 1: Comparative Antiproliferative Activity and Reproducibility in A549 Cells.

Key Experimental Workflows

To ensure the highest degree of reproducibility, the following detailed experimental workflows were implemented.

Experimental Workflow: Cell Culture and Compound Preparation

cluster_0 Cell Culture cluster_1 Compound Preparation A A549 Cell Revival (from cryopreserved stock) B Cell Culture Expansion (DMEM, 10% FBS, 1% Pen/Strep) A->B C Passaging at 80-90% Confluency B->C D Stock Solution Preparation (10 mM in DMSO) E Serial Dilutions (in culture medium) D->E F Final Working Concentrations E->F

Caption: Workflow for cell culture maintenance and compound preparation.

Experimental Workflow: MTT Assay for Cell Viability

cluster_0 MTT Assay Protocol A Cell Seeding (96-well plate, 5x10^3 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C Compound Treatment (Varying concentrations) B->C D Incubation for 48 hours C->D E Addition of MTT Reagent (0.5 mg/mL) D->E F Incubation for 4 hours E->F G Solubilization of Formazan Crystals (DMSO) F->G H Absorbance Measurement (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9]

Materials:

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Harvest exponentially growing A549 cells and resuspend them in fresh DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plate 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of Methyl[2-(quinolin-2-yl)ethyl]amine, Gefitinib, and Sunitinib in culture medium from a 10 mM DMSO stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices
  • Choice of Cell Line: The A549 cell line was chosen as it is a well-characterized human lung adenocarcinoma cell line, relevant for anticancer drug screening.

  • MTT Assay: The MTT assay is a widely used and cost-effective method for assessing cell viability and proliferation.[10] Its reproducibility is well-documented, making it a suitable choice for a comparative study.

  • Controls: The inclusion of both a vehicle control (DMSO) and positive controls (Gefitinib, Sunitinib) is crucial for validating the assay's performance and for providing a benchmark against which to compare the novel compound.

  • Statistical Analysis: Calculating the coefficient of variation (CV%) provides a standardized measure of the dispersion of the data points around the mean, allowing for a direct comparison of the reproducibility of the results for each compound.[11]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the presented data, each experiment was conducted with the following self-validating measures:

  • Compound Identity and Purity: The identity and purity of Methyl[2-(quinolin-2-yl)ethyl]amine were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry prior to its use in biological assays. It is crucial to ensure the correct isomer and high purity of small molecules to avoid misleading results.[6]

  • Cell Line Authentication: The A549 cell line was authenticated by short tandem repeat (STR) profiling to ensure its identity and rule out cross-contamination.

  • Assay Performance Metrics: For each 96-well plate, the Z'-factor was calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Conclusion

This guide demonstrates a systematic approach to evaluating the reproducibility of in vitro antiproliferative assays. By employing standardized protocols, appropriate controls, and rigorous data analysis, researchers can confidently assess the biological activity of novel compounds like Methyl[2-(quinolin-2-yl)ethyl]amine. The presented comparative data for Methyl[2-(quinolin-2-yl)ethyl]amine, Gefitinib, and Sunitinib in the A549 cell line provides a clear example of how to quantify and report the reproducibility of such assays, thereby enhancing the overall reliability of preclinical drug discovery research.

References
  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. Available from: [Link]

  • IJRSI. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. Available from: [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 534. Available from: [Link]

  • Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., ... & Sorger, P. K. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Reports, 28(8), 2215-2229.e5. Available from: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Assays for Screening Small Molecules. Available from: [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Bentham Science Publishers. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Available from: [Link]

  • PubMed. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. European Journal of Medicinal Chemistry, 166, 323-334. Available from: [Link]

  • PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available from: [Link]

  • SpringerLink. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Tumor Biology, 37(12), 15703-15712. Available from: [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Available from: [Link]

Sources

Comparative

Validating High-Throughput Screening Hits: A Comparative Guide for Researchers Featuring Methyl[2-(quinolin-2-yl)ethyl]amine

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter that modulates biological targets. However, the journey from a primary "hit" to a v...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter that modulates biological targets. However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, including a high rate of false positives and compounds exhibiting non-specific activity. This guide provides a comprehensive framework for the rigorous validation of HTS hits, using the hypothetical yet illustrative example of Methyl[2-(quinolin-2-yl)ethyl]amine, a compound containing the frequently encountered quinoline scaffold.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its prevalence in screening libraries also makes it a common feature in HTS hit lists.[4][5] However, certain quinoline-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false positive results in a variety of assays.[4][5][6] Therefore, a systematic and multi-faceted validation strategy is paramount to distinguish true, target-specific activity from experimental artifacts.

This guide will navigate the critical stages of hit validation, from initial computational triage to robust biophysical and cell-based secondary assays. Each step is designed to build confidence in the biological relevance of a screening hit, ensuring that valuable resources are focused on the most promising chemical matter.

Part 1: Initial Triage and In Silico Assessment

Before committing to significant laboratory resources, a preliminary computational assessment of any HTS hit is a crucial first step. This in silico analysis can flag potential liabilities that may have contributed to the observed activity in the primary screen.

For our hypothetical hit, Methyl[2-(quinolin-2-yl)ethyl]amine, this would involve screening against databases of known PAINS and other frequent hitters.[7] The quinoline scaffold itself can be a source of concern, with some fused tetrahydroquinolines identified as reactive nuisance compounds.[4][5] While our specific compound is not a fused system, the general principle of scrutinizing the core scaffold remains.

Key Computational Checks:

  • PAINS Filtering: Utilize online tools or internal databases to check if the Methyl[2-(quinolin-2-yl)ethyl]amine scaffold matches any known PAINS substructures.[6]

  • Frequent Hitter Analysis: Compare the hit to historical screening data to see if it or structurally similar compounds have appeared as hits in multiple, unrelated screens.[7][8][9][10]

  • Physicochemical Properties: Calculate properties such as molecular weight, cLogP, and polar surface area to ensure they fall within acceptable ranges for drug-like molecules.

This initial computational screen helps to prioritize hits for further investigation. A compound with multiple flags for potential non-specific activity might be deprioritized in favor of cleaner chemical matter.

Part 2: Hit Confirmation, Purity, and Analogue Analysis

The foundational step in validating any HTS hit is to confirm its activity using a freshly sourced or synthesized sample. This eliminates the possibility that the initial activity was due to a degraded sample or a contaminant in the screening well.

Workflow for Hit Confirmation:

  • Resupply or Resynthesis: Obtain a fresh, solid sample of Methyl[2-(quinolin-2-yl)ethyl]amine.

  • Purity Analysis: Determine the purity of the new sample using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required.

  • Dose-Response Curve: Re-test the confirmed pure compound in the primary assay to generate a full dose-response curve and determine its potency (e.g., IC50 or EC50).

Concurrently, a preliminary Structure-Activity Relationship (SAR) analysis can be initiated by testing commercially available, structurally related analogues. If close analogues of Methyl[2-(quinolin-2-yl)ethyl]amine also show activity, it increases confidence that the observed effect is due to a specific interaction with the target.[11]

Part 3: Orthogonal and Counter-Screening to Mitigate Assay Artifacts

A significant portion of false positives in HTS arise from interference with the assay technology itself rather than true modulation of the biological target.[11] To address this, it is essential to employ orthogonal assays that measure the same biological endpoint but use a different detection method.[12][13][14]

For instance, if the primary screen for a kinase target was a fluorescence-based assay, an orthogonal assay could be a luminescence-based one that measures ATP consumption.

Comparison of Primary and Orthogonal Assays:

Assay TypePrimary Assay (Example)Orthogonal Assay (Example)Principle of DetectionPotential for Interference
Kinase Inhibition Fluorescence Polarization (FP)ADP-Glo (Luminescence)Change in polarization of a fluorescent probeFluorescent compounds
Protein-Protein Interaction AlphaScreenSurface Plasmon Resonance (SPR)Proximity-based energy transferLight-scattering compounds, singlet oxygen quenchers
GPCR Activation Calcium Flux (Fluorescence)cAMP Assay (Luminescence)Intracellular calcium levelsCompounds that interfere with calcium indicators

Counter-screens are also critical for identifying compounds that interfere with specific components of the assay, such as a reporter enzyme (e.g., luciferase or β-lactamase).[12]

Experimental Protocol: Generic Counter-Screen for Assay Interference

  • Run the primary assay in the absence of the biological target.

  • Add Methyl[2-(quinolin-2-yl)ethyl]amine at a concentration that showed activity in the primary screen.

  • Add all other assay reagents.

  • Measure the signal. A significant change in signal in the absence of the target indicates direct interference with the assay components.

HTS_Hit_Triage Primary_Hit Primary HTS Hit (e.g., Methyl[2-(quinolin-2-yl)ethyl]amine) Computational_Triage In Silico Assessment (PAINS, Frequent Hitters) Primary_Hit->Computational_Triage Hit_Confirmation Hit Confirmation & Purity (Resupply, LC-MS, NMR) Computational_Triage->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different Detection Method) Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Component Interference) Hit_Confirmation->Counter_Screen Biophysical_Assays Biophysical Assays (Direct Target Engagement) Orthogonal_Assay->Biophysical_Assays Confirmed Activity False_Positive False Positive / Artifact Orthogonal_Assay->False_Positive Activity Not Confirmed Counter_Screen->False_Positive Interference Detected Cell_Based_Assays Cell-Based Assays (Physiological Relevance) Biophysical_Assays->Cell_Based_Assays Direct Binding Confirmed Biophysical_Assays->False_Positive No Direct Binding Validated_Hit Validated Hit Cell_Based_Assays->Validated_Hit Cellular Activity Confirmed Cell_Based_Assays->False_Positive No Cellular Activity

Caption: High-level workflow for HTS hit validation.

Part 4: Biophysical Assays for Confirming Direct Target Engagement

A crucial step in hit validation is to demonstrate that the compound physically interacts with the target protein.[15][16][17] Biophysical methods provide direct evidence of binding and can also determine key parameters such as binding affinity (Kd), kinetics (kon and koff), and stoichiometry.[18]

Comparison of Common Biophysical Techniques:

TechniquePrincipleThroughputProtein ConsumptionKey Information
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a surface-immobilized target.MediumLowAffinity (Kd), Kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.[18]LowHighAffinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS)
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Ligand binding stabilizes the protein, increasing its melting temperature.[17]HighLowTarget engagement (ΔTm)
Microscale Thermophoresis (MST) Measures the change in movement of a fluorescently labeled target in a temperature gradient upon ligand binding.[18]MediumVery LowAffinity (Kd)
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of the protein or ligand upon binding.[17][19]LowHighBinding site, structural information

The choice of biophysical assay depends on the nature of the target protein and the available resources. Often, a combination of two or more orthogonal biophysical methods is used to build a strong case for direct target engagement.[17]

Part 5: Assessing Activity in a Cellular Context

While biochemical and biophysical assays are essential for confirming direct target interaction, they do not guarantee that a compound will be active in a more complex physiological environment.[20][21] Cell-based assays are therefore a critical next step to assess a compound's membrane permeability, potential cytotoxicity, and on-target activity within a living cell.[22][23]

Transitioning to Cell-Based Assays:

Caption: Workflow for cell-based hit validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells.[11]

  • Culture cells expressing the target protein.

  • Treat cells with various concentrations of Methyl[2-(quinolin-2-yl)ethyl]amine or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Conclusion and Future Directions

The validation of a high-throughput screening hit is a rigorous, multi-step process that requires a combination of computational, biochemical, biophysical, and cell-based approaches. By systematically addressing potential artifacts and confirming direct target engagement in a physiologically relevant context, researchers can confidently select the most promising compounds for further optimization in a hit-to-lead program.

For a hypothetical hit like Methyl[2-(quinolin-2-yl)ethyl]amine, this structured validation cascade is essential to move beyond the initial observation of activity and build a compelling case for its potential as a starting point for drug discovery. The insights gained from these validation experiments will not only confirm the activity of the hit but also provide valuable information to guide the subsequent medicinal chemistry efforts.

References

  • J-Stage. (n.d.). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Portland Press. (2018, December 21). Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions. Retrieved from [Link]

  • ACS Publications. (2001, December 4). Development of a Virtual Screening Method for Identification of “Frequent Hitters” in Compound Libraries | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. Retrieved from [Link]

  • ACS Publications. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Frequent-Hitter Behavior Based on Historical High-Throughput Screening Data | Request PDF. Retrieved from [Link]

  • Zenodo. (2019, September 9). Detection of Frequent-Hitters Across Various HTS Technologies. Retrieved from [Link]

  • Marin Biologic Laboratories, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs. Retrieved from [Link]

  • ACS Publications. (n.d.). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018, November 1). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Towards the validation of high-throughput sequencing (HTS) for routine plant virus diagnostics: measurement of variation linked to HTS detection of citrus viruses and viroids - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Retrieved from [Link]

  • Brieflands. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • bioRxiv. (2025, July 25). HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC. Retrieved from [Link]

  • MDPI. (2023, August 28). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Retrieved from [Link]

  • MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 23). Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, November 23). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Retrieved from [Link]

  • IJPPR. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Methyl[2-(quinolin-2-yl)ethyl]amine proper disposal procedures

Title: Methyl[2-(quinolin-2-yl)ethyl]amine: Comprehensive Laboratory Safety and Disposal Guide For researchers and drug development professionals, the safe handling and disposal of complex functionalized building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Methyl[2-(quinolin-2-yl)ethyl]amine: Comprehensive Laboratory Safety and Disposal Guide

For researchers and drug development professionals, the safe handling and disposal of complex functionalized building blocks is a critical operational mandate. Methyl[2-(quinolin-2-yl)ethyl]amine presents a unique dual-hazard profile: it combines the recognized toxicity of a quinoline core with the reactivity of a secondary aliphatic amine.

This guide provides authoritative, step-by-step procedural workflows for the safe segregation, containment, and disposal of this compound, ensuring your laboratory maintains strict compliance with Resource Conservation and Recovery Act (RCRA) standards while protecting personnel and the environment.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first understand the mechanistic causality behind the chemical's hazards:

  • The Quinoline Core (Toxicity): Quinoline and its derivatives are heavily regulated. The1[1], assigning it an oral slope factor of 3 per mg/kg-day[1]. Consequently, any waste stream containing this moiety must be treated as highly toxic and is strictly prohibited from being discharged into the sanitary sewer[2],[3].

  • The Secondary Amine (Reactivity & Corrosivity): Aliphatic secondary amines are nucleophilic and basic. They 4[4] to form enamines or Schiff bases. In a sealed waste container, this reaction can generate sufficient heat and pressure to cause a catastrophic rupture. Furthermore, secondary amines react with nitrosating agents (such as nitrites in acidic conditions) to form N-nitrosamines, a class of potent carcinogens.

Quantitative Waste Management Parameters

The following table synthesizes the critical quantitative limits and compatibility guidelines required for the safe handling of this compound.

ParameterValue / GuidelineCausality / Implication
EPA Oral Slope Factor (Quinoline) 3 per mg/kg-dayClassifies waste as highly toxic; mandates strict RCRA compliance and zero-sewer discharge.
Container Fill Limit Maximum 90% capacity5[5].
Incompatible Functional Groups Aldehydes, Ketones, Esters, NitritesPrevents exothermic enamine formation and carcinogenic N-nitrosamine generation.
Aqueous pH Limit (RCRA Corrosivity) pH ≥ 12.5Aqueous amine solutions exceeding this threshold carry the D002 (Corrosive) waste code.
Maximum Storage Duration 90 days (Large Quantity Generators)5[5].

Self-Validating Disposal Methodologies

To ensure scientific integrity and operational safety, the following protocols are designed as self-validating systems. Every action includes a specific causality and a validation check to prevent human error.

Methodology A: Routine Liquid Waste Segregation & Disposal

Step 1: Chemical Characterization & pH Validation

  • Action: Measure the pH of the aqueous waste mixture before disposal.

  • Causality: Aliphatic secondary amines are basic. If the concentration pushes the pH to 12.5 or above, the waste must be coded as D002 (Corrosive) in addition to its toxic designation.

  • Validation Check: Record the pH on the waste log. If pH ≥ 12.5, verify that the receiving container is NOT metal, as5[5].

Step 2: Segregation Verification

  • Action: Cross-reference the waste log of the target carboy to ensure no aldehydes, ketones, esters, or nitrites are present.

  • Causality: 4[4] and form highly carcinogenic N-nitrosamines upon exposure to nitrites.

  • Validation Check: Require a secondary sign-off on the waste log before the first addition of the amine to a mixed-solvent carboy.

Step 3: Transfer and Volume Control

  • Action: Transfer the liquid into a High-Density Polyethylene (HDPE) or PTFE-lined glass container,5[5].

  • Causality: Leaving a 10% headspace accommodates vapor expansion and prevents pressure build-up that could lead to container failure.

  • Validation Check: Visually confirm the liquid meniscus rests below the container's shoulder before sealing.

Step 4: Secondary Containment and Labeling

  • Action: Cap the container tightly, attach a completed hazardous waste label, and 2[2] segregated by hazard class.

  • Causality: 2[2].

  • Validation Check: Ensure the label explicitly lists "Methyl[2-(quinolin-2-yl)ethyl]amine," the estimated concentration, and the date of first accumulation.

Methodology B: Decontamination of Empty Containers and Labware

Step 1: Triple-Rinsing

  • Action: 2[2] using a solvent capable of dissolving the amine (e.g., methanol or acidified water). 2[2].

  • Causality: 6[6].

  • Validation Check: Visually inspect the container for any remaining crystalline residue or droplets after the third rinse.

Step 2: Rinsate Management

  • Action: 2[2] in the designated organic or aqueous carboy.

  • Causality: The rinsate now contains dilute toxic constituents and3[3].

  • Validation Check: Confirm the rinsate volume is properly logged on the receiving carboy's waste tracking sheet.

Step 3: Defacing and Disposal

  • Action: 6[6].

  • Causality: 2[2].

  • Validation Check: Ensure no legible part of the original chemical name or hazard pictogram remains visible.

Operational Workflow Visualization

The following logical diagram illustrates the critical decision points for characterizing and segregating this specific chemical waste stream.

G Start Waste Generation: Methyl[2-(quinolin-2-yl)ethyl]amine Check Characterize Waste State & Measure pH Start->Check Aqueous Aqueous Waste (Check pH ≥ 12.5) Check->Aqueous Water/Buffer Organic Organic Solvent Waste Check->Organic Solvents Solid Solid Waste (PPE, Silica, Labware) Check->Solid Dry Materials Segregate CRITICAL SEGREGATION: Isolate from Aldehydes, Ketones, Esters, and Nitrites Aqueous->Segregate Organic->Segregate Container Primary Containment: HDPE or PTFE-lined Glass (Max 90% Capacity) Solid->Container Double-bagged Segregate->Container Verify Compatibility RCRA RCRA Hazardous Labeling Store in Secondary Containment (Max 90 Days) Container->RCRA Log & Seal

Workflow for the characterization, segregation, and disposal of secondary amine/quinoline waste.

References

  • US EPA, ORD. "Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS". epa.gov.[Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures". wisc.edu.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". vumc.org.[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". gaiaca.com.[Link]

  • Emory University (Hosted by ust.hk). "Chemical Waste Disposal Guidelines". ust.hk.[Link]

  • Beveridge & Diamond PC. "EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes". bdlaw.com.[Link]

Sources

Handling

Personal protective equipment for handling Methyl[2-(quinolin-2-yl)ethyl]amine

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling complex synthetic intermediates. Methyl[2-(quinolin-2-yl)ethyl]amine (CAS: 2137802-57-2)[1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling complex synthetic intermediates. Methyl[2-(quinolin-2-yl)ethyl]amine (CAS: 2137802-57-2)[1] is a highly specialized secondary amine structurally anchored to a quinoline ring, frequently utilized in the development of neuronal nitric oxide synthase (nNOS) inhibitors[2].

Handling this compound requires moving beyond basic compliance and understanding the mechanistic causality of its hazards. The quinoline scaffold is a known hepatotoxin and a suspected mutagen (H341) and carcinogen (H350) due to its ability to intercalate DNA and undergo hepatic epoxidation[3][4]. Concurrently, the secondary amine moiety significantly increases the molecule's lipid solubility, facilitating rapid and dangerous dermal absorption[5].

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety.

Quantitative PPE Matrix & Mechanistic Causality

To mitigate the specific chemical threats posed by Methyl[2-(quinolin-2-yl)ethyl]amine, standard laboratory attire is insufficient. The following table summarizes the mandatory quantitative specifications for Personal Protective Equipment (PPE) and the structural causality dictating these choices.

PPE CategoryQuantitative SpecificationMechanistic Causality & Justification
Primary Gloves Nitrile (Thickness: 0.11 mm)Secondary amines rapidly degrade latex. Nitrile provides a superior barrier against the permeation of lipid-soluble aromatic amines[5].
Secondary Gloves Neoprene (Thickness: 0.15 mm)Worn over nitrile during bulk transfers. Neoprene offers extended breakthrough times (>240 mins) against organic bases and quinoline derivatives.
Ocular Protection ANSI Z87.1 / EN 166 tightly fitting gogglesThe basicity of the secondary amine causes severe ocular irritation (H319) and potential corneal damage upon contact[4][6].
Respiratory NIOSH N95 or P100 (99.97% filtration)Mitigates inhalation of aerosolized dihydrochloride salt particulates, which induce severe mucosal and respiratory tract irritation (H335)[6][7].
Engineering Control Fume Hood Face Velocity: 80–120 fpmPrevents vapor accumulation. Quinoline vapors are heavier than air and can cause systemic neurotoxicity (H370) if inhaled[6].

Standard Operating Procedure: Handling & Weighing

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Pre-Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor.

  • Validation: The face velocity must read strictly between 80 and 120 feet per minute (fpm). If the monitor reads <80 fpm, abort the procedure immediately.

Step 2: Tiered PPE Donning Sequence

  • Action: Don a Tyvek® impermeable lab coat (to prevent fabric absorption of mutagens)[7]. Apply the primary nitrile gloves, followed by the tight-fitting safety goggles and the P100 respirator. Finally, don the secondary neoprene gloves.

  • Validation: Perform a negative-pressure seal check on the respirator. If air leaks around the bridge of the nose, readjust the nasal clip before proceeding.

Step 3: Static Mitigation & Enclosed Transfer

  • Action: Methyl[2-(quinolin-2-yl)ethyl]amine is often handled as a dihydrochloride salt[1], which is prone to static aerosolization. Discharge static from the analytical balance using a zero-stat gun. Use a grounded, anti-static disposable spatula for the chemical transfer.

  • Causality: Preventing static buildup eliminates the risk of aerosolizing the mutagenic powder into the operator's breathing zone.

Step 4: Decontamination & Doffing

  • Action: Wipe down the balance, spatulas, and immediate hood surface with a 5% dilute acetic acid solution, followed by a water rinse.

  • Causality: The weak acid rapidly protonates the secondary amine, converting any residual freebase chemical into a highly water-soluble, non-volatile salt for safe removal.

Operational Workflow Diagram

G Start Pre-Operation: Verify Fume Hood >80 fpm PPE Don Tier 3 PPE: Nitrile/Neoprene & P100 Start->PPE Weighing Static-Free Transfer (Anti-Static Spatula) PPE->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillResp Spill Response Protocol (Acidic Neutralization) Spill->SpillResp Yes Disposal Hazardous Waste Disposal (EPA Compliant) Spill->Disposal No SpillResp->Disposal

Operational workflow for the safe handling and disposal of Methyl[2-(quinolin-2-yl)ethyl]amine.

Spill Response & Environmental Disposal Plan

Because quinoline derivatives are highly toxic to aquatic life with long-lasting environmental effects (H411)[3][6], disposal must be strictly controlled.

Step 1: Immediate Containment Isolate the spill area. Cover the spilled chemical with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Critical Warning: Do not use sawdust or combustible organic absorbents, as reactive amines can initiate exothermic degradation[4].

Step 2: Chemical Neutralization Carefully apply a dilute weak acid (e.g., 5% acetic acid or sodium bisulfate solution) over the absorbent matrix. This protonates the secondary amine, drastically reducing its volatility and dermal permeability.

Step 3: Collection and EPA-Compliant Manifesting Using a non-sparking scoop, sweep the neutralized matrix into a chemically resistant, sealable High-Density Polyethylene (HDPE) container. Label the container explicitly as: "Hazardous Waste: Toxic/Mutagenic Amine (Quinoline Derivative) - Environmentally Hazardous." Do not flush any residue down the drain[4][8]. Transfer the sealed container to an EPA-certified hazardous waste contractor for high-temperature incineration.

Sources

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